The following table summarizes characterized resistance mutations in the β-tubulin gene of various fungal species.
| Amino Acid Substitution | Resistance Level | Reported Fungal Species |
|---|---|---|
| E198A | High | Podosphaera xanthii, Botrytis cinerea, Paecilomyces lilacinus [1] [2] |
| E198V | High | Laboratory/Field isolates (multiple species) [2] |
| E198K | High | Laboratory/Field isolates (multiple species) [2] |
| F200Y | Intermediate | Paecilomyces lilacinus [2] |
| S145A, T185A | Resistant | Paecilomyces lilacinus (novel mutations) [2] |
> Important Note: Resistance is not always linked to a single point mutation. A study on a carbendazim-resistant Fusarium solani isolate found an identical β-tubulin amino acid sequence to that of a sensitive isolate, indicating that alternative, non-target site resistance mechanisms (such as enhanced efflux or metabolic detoxification) may also occur [3].
The molecular basis of this compound's action and resistance has been deciphered using a combination of biochemical, biophysical, and computational techniques. The workflow below illustrates a typical integrated strategy.
Integrated experimental workflow for analyzing this compound's mechanism of action and resistance.
Gene Cloning and Heterologous Expression: The β-tubulin genes from both sensitive and resistant fungal isolates are cloned and expressed in a model organism, such as the fission yeast Schizosaccharomyces pombe [1]. This functional validation confirms whether the identified mutation is sufficient to confer the resistant phenotype in a heterologous system. Furthermore, the recombinant β-tubulin proteins can be expressed and purified from systems like E. coli for subsequent in vitro studies [1] [3].
Protein Structural Analysis: Circular Dichroism (CD) Spectroscopy is used to compare the secondary structures of sensitive and mutant β-tubulin proteins. This technique can detect subtle conformational changes induced by resistance mutations. For example, a decrease in β-sheet content was observed in the E198A mutant of P. xanthii, suggesting a global structural rearrangement that affects fungicide binding [1].
Computational Modeling and Docking: In the absence of an experimentally determined crystal structure of a fungal β-tubulin-carbendazim complex, homology modeling is a critical tool. Researchers use a solved structure (e.g., from Bos taurus) as a template to generate high-quality 3D models of fungal β-tubulin [1] [3]. Subsequent molecular docking simulations are performed to predict the binding pose of this compound within the protein. These studies have suggested a binding site for this compound near the GTP-binding domain of β-tubulin, which is distinct from the residues at position 198 that are involved in resistance [1].
Protocol 1: Assessing Binding via Circular Dichroism (CD) [1]
Protocol 2: Molecular Docking to Identify Binding Site [1] [3]
Microemulsion Formulation: A significant challenge in the application of this compound is its poor aqueous solubility (approximately 8 mg/L at 20°C, pH 7) [4] [5]. To overcome this, researchers have developed an environmentally friendly microemulsion system using a mixture of surfactants (HSH and 0204) and co-solvents (chloroform, acetic acid, methanol). This formulation increased the solubility of this compound to 30 g/L and demonstrated superior antifungal activity against Rhizoctonia solani compared to a pure this compound water solution, as measured by the inhibition of mycelial growth and sclerotia formation [5].
Nanoformulations: Advances in nanotechnology have led to the development of this compound-loaded nanoparticles using biopolymers like chitosan and pectin. These nanoformulations have shown a dual advantage: they exhibit lower phytotoxicity toward crop seeds (e.g., cucumber, maize, tomato) and can provide enhanced inhibition efficiency (reporting nearly 100% inhibition at 1.0 ppm) compared to the commercial bulk form of the fungicide [6].
Monitoring this compound levels requires sensitive and reliable analytical methods.
This compound (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide widely employed in agriculture to control fungal diseases in various crops including cereals, fruits, and ornamentals. As a systemic fungicide with both protective and curative properties, it functions by inhibiting microtubule assembly through binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1]. Beyond agricultural applications, this compound sees use as a preservative in paint, paper, and leather industries [2]. Despite its widespread global use, this compound is not approved under the European Union's EC 1107/2009 regulation, primarily due to concerns regarding its reproductive toxicity and endocrine-disrupting properties [1].
The environmental persistence and mobility of this compound contribute to its potential health risks. While it has relatively low aqueous solubility (8.0 mg/L at 20°C) and is described as moderately persistent in soil systems, it can become very persistent in water under certain conditions [1]. This compound has been frequently detected in environmental samples including soil, water, air, and food samples, leading to widespread human exposure through multiple pathways [3]. The maximum residue limit (MRL) for this compound in fruits, vegetables, and drinking water is set at 1 mg/kg, with an acceptable daily intake (ADI) of 0.02 mg/kg body weight [2].
This compound demonstrates well-established testicular toxicity in multiple animal models, particularly affecting spermatogenesis through direct action on spermatogenic cells and disruption of Sertoli cell function. The compound induces embryonic, reproductive, developmental and hematological toxicities across different model animals [3]. The primary mechanism involves interference with microtubule function during meiotic and mitotic divisions of spermatogenesis, leading to spermatogenic disruption and reduced sperm quality and count [3] [4].
Hormonal Alterations: Research indicates that this compound exposure significantly reduces serum testosterone and luteinizing hormone (LH) levels in rats, while follicle-stimulating hormone (FSH) levels remain relatively unchanged [5]. This suggests direct effects on Leydig cell steroidogenesis in addition to impacts on spermatogenic epithelium.
Apoptotic Pathway Activation: Recent investigations have revealed that this compound induces apoptosis in testicular tissue through dysregulation of miR-202-5p expression, resulting in increased expression of pro-apoptotic proteins (Bax, Caspase-3) and decreased expression of anti-apoptotic protein Bcl-2 [5]. This apoptotic pathway represents a significant mechanism contributing to this compound-induced testicular damage and impaired spermatogenesis.
Histopathological Changes: Studies in rat models demonstrate that this compound exposure causes degenerative changes in seminiferous tubule epithelium, including epithelial thinning, reduced tubular diameter, decreased Leydig cell counts, interstitial edema, and inflammatory cell infiltration [5]. These structural alterations correlate with functional impairments in sperm production and quality.
This compound exhibits transplacental toxicity and can induce developmental abnormalities in offspring following maternal exposure during pregnancy. Studies in rat models have demonstrated that in utero exposure to this compound produces androgenic effects in female offspring, including incomplete development of uterine horn, enlargement of urethra, absence of vagina, and induction of seminal vesicles [6]. These findings suggest this compound functions as an endocrine disruptor with androgenic properties that can interfere with normal sexual differentiation in female offspring.
Prenatal exposure to this compound during critical periods of development results in embryolethality, growth retardation, and various malformations including exencephaly, microphthalmia, and hydronephrosis [4]. The compound readily crosses the placental barrier and directly affects developing tissues, with the nervous system appearing particularly vulnerable to its teratogenic effects. The developmental toxicity of this compound appears to be mediated, at least partially, through its interaction with hormonal signaling pathways critical for normal organogenesis and tissue differentiation.
This compound demonstrates complex endocrine-disrupting activities mediated primarily through interaction with androgen receptor pathways. Research indicates that this compound exhibits androgenic properties in specific experimental contexts, potentially acting as an androgen receptor agonist [4]. This is evidenced by its ability to increase ventral prostate and seminal vesicle weights in young adult rats and cause uterine fluid retention [4].
The androgen receptor dependency of this compound's reproductive toxicity has been demonstrated in studies where co-treatment with flutamide, an androgen receptor antagonist, blocked this compound-induced testicular toxicity, including decreases in testis weight and sperm concentration [6] [4]. This protective effect of anti-androgen co-treatment strongly implicates androgen receptor-mediated mechanisms in this compound's reproductive toxicity.
At the molecular level, this compound exposure induces dose-dependent increases in androgen receptor concentrations in testis and epididymis [6]. In vitro binding assays demonstrate that this compound can replace [3H]-5α-dihydrotestosterone binding to androgen receptor in a concentration-dependent manner [6], indicating direct interaction with the receptor. However, the endocrine-disrupting profile of this compound appears complex, with context-dependent agonist/antagonist activities that require further characterization.
Table 1: this compound-Induced Male Reproductive Toxicity in Experimental Models
| Parameter Affected | Specific Effects | Proposed Mechanism | Experimental System |
|---|---|---|---|
| Testicular Morphology | Decreased testis weight, seminiferous tubular atrophy, sloughing of immature spermatids | Disruption of microtubule function in Sertoli and spermatogenic cells | Rat models (28-56 day exposure) |
| Sperm Parameters | Decreased sperm concentration, abnormal sperm morphology | Inhibition of mitosis during spermatogenesis | Rat studies, in vitro systems |
| Hormonal Profile | Reduced testosterone, decreased LH, unchanged FSH | Impaired Leydig cell steroidogenesis | Rat models, hormone assays |
| Apoptotic markers | Increased Bax/Caspase-3, decreased Bcl-2, downregulated miR-202-5p | Activation of mitochondrial apoptotic pathway | Rat testicular tissue, IHC, RT-PCR |
| Androgen Receptor | Increased AR concentration in testis/epididymis | Direct interaction with androgen receptor | Rat tissue binding assays |
Table 2: Developmental and Female Reproductive Toxicity of this compound
| Toxicity Type | Observed Effects | Experimental System | Exposure Window |
|---|---|---|---|
| Developmental Toxicity | Embryonic death, growth retardation, exencephaly, microphthalmia, hydronephrosis | Prenatal exposure in rats | Gestational days 6-15 |
| Female Reproductive | Incomplete uterine development, enlarged urethra, absent vagina, seminal vesicle induction | In utero exposure in rats | Gestation (specific window not defined) |
| Endocrine Disruption | Androgenic effects in female offspring, uterine fluid retention | Developmental exposure studies | Gestation and lactation |
| Craniocerebral Malformations | Cleft palate, hydrocephalus, exencephaly | Prenatal benomyl (this compound precursor) exposure | Gestation |
The metabolic fate of this compound plays a crucial role in both its detoxification and potential toxicity manifestation in mammalian systems. Recent research demonstrates that cytochrome P450 (CYP)-mediated regioselective hydroxylation represents a major metabolic pathway for this compound in liver microsomes across multiple species, including humans [7]. The primary metabolite formed through this pathway has been identified as 6-OH-carbendazim (6-hydroxy this compound), which demonstrates reduced toxicity compared to the parent compound [7].
Among the various CYP isoforms, CYP1A subfamily enzymes play a predominant role in the region-selective hydroxylation of this compound [7]. Computational studies have clarified the molecular basis for this metabolic preference, identifying key amino acid residues including Ser122 and Asp313 in CYP1A1, along with Asp320 in CYP1A2, that facilitate this compound hydroxylation through hydrogen bonding interactions [7]. This CYP1A-mediated hydroxylation represents an important detoxification pathway that reduces this compound exposure in vivo.
The metabolic conversion of this compound to 6-OH-carbendazim can be significantly influenced by co-exposure to other pesticides. Studies have demonstrated that several common agricultural pesticides including chlorpyrifos-methyl, prochloraz, chlorfenapyr, chlorpyrifos, and chlorothalonil can inhibit the CYP-mediated hydroxylation of this compound [7]. Such metabolic interactions may lead to increased internal exposure to this compound in scenarios of mixed pesticide exposure, potentially enhancing its toxicological effects.
Figure 1: this compound Metabolic Detoxification Pathway. CYP1A-mediated hydroxylation converts this compound to less toxic 6-OH-carbendazim, while various pesticides inhibit this detoxification pathway.
The toxicological profile of this compound arises from multiple interconnected molecular mechanisms that disrupt cellular function and homeostasis:
Microtubule Disruption: As a benzimidazole compound, this compound primarily functions by binding to β-tubulin and inhibiting microtubule assembly, thereby disrupting mitotic spindle formation and cell division [1] [8]. This mechanism underlies its fungicidal activity but also contributes to its mammalian toxicity, particularly in rapidly dividing cells such as those involved in spermatogenesis.
Oxidative Stress Induction: this compound exposure promotes reactive oxygen species (ROS) generation and oxidative damage in various tissues, including the testes, liver, and kidneys [2] [5]. This oxidative stress manifests through increased lipid peroxidation, depletion of glutathione reserves, and inhibition of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST).
Apoptotic Pathway Activation: this compound triggers mitochondrial-mediated apoptosis through dysregulation of Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and caspase-3 activation [5]. Recent evidence indicates this apoptotic pathway is modulated by miR-202-5p downregulation, establishing a connection between epigenetic regulation and this compound-induced toxicity.
Endocrine Disruption: Through its interaction with androgen receptor signaling, this compound disrupts normal hormonal regulation of reproductive development and function [6] [4]. The complex nature of its endocrine-disrupting activities—displaying both androgenic and anti-androgenic properties depending on context—complicates the risk assessment process.
Rodent models, particularly rats, have been extensively employed to characterize this compound's reproductive and developmental toxicity profiles. Standardized experimental approaches include:
Male Reproductive Toxicity Studies: Sexually mature male rats (typically Sprague-Dawley or Wistar strains) receive this compound via oral gavage at doses ranging from 25-800 mg/kg/day for 28-56 days [6] [4]. Endpoints assessed include organ weights (testes, epididymides, accessory sex glands), sperm parameters (count, motility, morphology), hormone measurements (testosterone, LH, FSH), and comprehensive histopathological evaluation of reproductive tissues using standardized scoring systems [4] [5].
Developmental Toxicity Studies: Timed-pregnant females are administered this compound during organogenesis (typically gestational days 6-15), with evaluation of embryolethality, fetal growth, and morphological abnormalities in offspring [4]. Additional studies examine transplacental effects following exposure throughout gestation, assessing reproductive tract development and functional alterations in offspring extending to adulthood.
Endocrine Disruption Assessments: Mode-of-action studies incorporate anti-androgen co-treatment (e.g., flutamide at 50-100 mg/kg) to demonstrate androgen receptor dependency of observed effects [6] [4]. Androgenicity assessments measure ventral prostate and seminal vesicle weights in immature or castrated animals, while Hershberger assays provide quantitative evaluation of androgenic/anabolic activity.
Mechanistic studies employ various in vitro systems and molecular techniques to elucidate this compound's cellular and molecular targets:
Receptor Binding Assays: Competitive binding studies using [3H]-5α-dihydrotestosterone determine this compound's affinity for androgen receptors in tissue extracts from testis and epididymis [4]. Charcoal-dextran treatment removes endogenous steroids prior to incubation with radiolabeled ligand and increasing concentrations of this compound, with receptor-bound radioactivity quantified using hydroxyapatite binding and scintillation counting.
Gene Expression Analysis: Quantitative RT-PCR measures expression changes in apoptosis-related genes (Bax, Bcl-2, caspase-3) and microRNAs (miR-202-5p) in testicular tissue [5]. Immunohistochemistry and western blotting complement gene expression data by quantifying corresponding protein levels and cellular localization in reproductive tissues.
Cell Culture Models: Primary testicular cells (Leydig cells, Sertoli cells, germ cells) or appropriate cell lines enable examination of cell-type-specific responses to this compound exposure, including steroidogenic inhibition, microtubule disruption, and apoptotic induction under controlled conditions.
Table 3: Experimental Protocols for Assessing this compound Reproductive Toxicity
| Method Type | Key Parameters | Technical Approach | Endpoint Measurements |
|---|---|---|---|
| In Vivo (Male) | Dose: 25-800 mg/kg/day; Duration: 28-56 days; Route: Oral gavage | Organ weight, sperm analysis, hormone assays, histopathology | Testis/epididymis weight, sperm count/morphology, testosterone/LH/FSH levels, tissue scoring |
| In Vivo (Developmental) | Exposure during organogenesis (GD 6-15); transplacental effects | Caesarean section on GD 20, fetal examination, offspring maturation | Embryolethality, fetal weight, external/internal malformations, reproductive development |
| Receptor Binding | Tissue extracts (testis, epididymis), [3H]-DHT competition | Charcoal-dextran treatment, hydroxyapatite binding, scintillation counting | IC50 values, binding affinity, receptor concentration in tissues |
| Molecular Analysis | RNA/protein extraction from testicular tissue | qRT-PCR, immunohistochemistry, western blotting | Apoptotic gene expression, miRNA levels, protein quantification/localization |
| CYP Inhibition | Liver microsomes, multiple species | Incubation with this compound ± inhibitors, metabolite quantification | 6-OH-carbendazim formation, enzyme kinetics, inhibition constants |
Human exposure to this compound occurs primarily through dietary intake of residue-containing foods, contaminated drinking water, and occupational exposure during agricultural application [3] [2]. The compound can enter the body through multiple routes including ingestion, dermal absorption, and inhalation. The frequent detection of this compound residues in environmental and food samples underscores the potential for widespread human exposure, though actual internal doses depend on numerous factors including application practices, food processing, and individual metabolic capacity.
The established ADI of 0.02 mg/kg body weight provides a regulatory framework for limiting chronic exposure [2]. However, emerging evidence regarding endocrine-disrupting properties and developmental toxicity has raised concerns about whether current regulatory thresholds adequately protect vulnerable populations, particularly during sensitive windows of development. The interindividual variation in CYP1A-mediated metabolic capacity may significantly influence individual susceptibility to this compound toxicity, especially in scenarios of mixed pesticide exposure that inhibit detoxification pathways [7].
The regulatory landscape for this compound varies globally, with the European Union maintaining non-approval status due to reproductive toxicity concerns while continued use is permitted in many other regions including Australia and the United States [1]. This regulatory discrepancy highlights the ongoing scientific and policy debate regarding this compound's risk-benefit balance and the adequacy of existing risk assessment approaches for endocrine-disrupting pesticides.
Future risk assessment efforts should incorporate several advanced considerations:
Mixture Effects: The demonstrated ability of other pesticides to inhibit this compound detoxification warrants updated risk assessment approaches that account for real-world co-exposure scenarios [7].
Sensitive Subpopulations: Improved characterization of risks to developing organisms, including potential transgenerational effects mediated by epigenetic mechanisms such as miRNA dysregulation [5].
Alternative Compounds: Development of effective fungicides with improved environmental and toxicological profiles remains a priority for sustainable agricultural practices.
This compound represents a well-characterized reproductive toxicant with multiple demonstrated adverse effects on male and female reproductive systems, developmental processes, and endocrine function. The compound's primary mechanisms involve microtubule disruption, induction of oxidative stress, activation of apoptotic pathways, and endocrine disruption through androgen receptor interactions. The metabolic detoxification of this compound via CYP1A-mediated hydroxylation to 6-OH-carbendazim represents a critical determinant of individual susceptibility, particularly given the potential for metabolic inhibition by co-occurring pesticides.
Significant research gaps remain in several areas, including the quantitative extrapolation of animal toxicity data to human health risk assessment, particularly for endocrine-mediated effects. The potential for epigenetic mechanisms such as miRNA dysregulation to contribute to this compound's toxicity profile warrants further investigation, as does the complete characterization of its mode of action for endocrine disruption. Additionally, most existing studies have been conducted in laboratory settings, and further research is needed to reveal the effects of successive this compound applications under realistic field conditions [3].
Future research directions should prioritize:
Mechanistic Studies: Elucidation of molecular initiating events and key regulatory pathways in this compound toxicity using advanced omics technologies and computational approaches.
Mixture Toxicology: Systematic investigation of interactions between this compound and other commonly co-applied pesticides, particularly regarding metabolic inhibition and cumulative risk.
Biomarker Development: Identification and validation of sensitive, specific biomarkers of exposure, effect, and susceptibility to support improved risk assessment and health monitoring.
Alternative Development: Continued research into effective fungicidal alternatives with reduced environmental and toxicological concerns, including biopesticides and integrated pest management approaches.
This compound (methyl 1H-benzimidazol-2-ylcarbamate) is a systemic benzimidazole fungicide with broad-spectrum activity against numerous phytopathogenic fungi. First introduced in 1974, it has become one of the most widely used fungicides globally due to its high efficacy and relatively low application cost. This compound functions primarily through the inhibition of microtubule assembly by binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1]. This mode of action not only makes it effective against fungal diseases but also contributes to its toxicity to non-target organisms, raising significant environmental and health concerns.
The extensive use of this compound in agricultural, forestry, and veterinary applications has led to its pervasive detection in various environmental matrices, including soil, water, air, and food products. Despite being banned in many developed countries due to its toxicological profile, this compound continues to be used in numerous developing nations, resulting in persistent environmental contamination [2]. This comprehensive review examines the environmental fate, persistence, degradation pathways, and ecological impacts of this compound, providing researchers and environmental scientists with critical data for risk assessment and remediation strategies.
The environmental behavior of this compound is fundamentally influenced by its intrinsic chemical and physical properties. Understanding these characteristics is essential for predicting its distribution, persistence, and transformation in various environmental compartments.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value/Description | Significance |
|---|---|---|
| Chemical Formula | C₉H₉N₃O₂ | Determines molecular structure and reactivity |
| Molecular Mass | 191.21 g/mol | Affects mobility and transport in environment |
| Water Solubility (at 20°C, pH 7) | 8.0 mg/L | Low solubility limits aquatic mobility but enhances soil adsorption |
| Melting Point | 305°C | High thermal stability indicates environmental persistence |
| Vapor Pressure | Not specified in sources | Related to volatility and atmospheric distribution |
| Partition Coefficient (log Kₒw) | Not specified in sources | Indicator of lipophilicity and bioaccumulation potential |
This compound is characterized as a white to light brown crystalline powder with relatively low aqueous solubility (8.0 mg/L at 20°C and pH 7), which significantly influences its environmental distribution and mobility [1]. The compound exhibits moderate volatility and can be transported atmospherically following application. Its solubility varies in organic solvents, being highest in chloroform (100 mg/L) and ethyl acetate (135 mg/L), which is relevant for extraction and analytical procedures [1].
The structural backbone of this compound consists of a benzimidazole ring with a carbamate functional group, making it a representative carbamate fungicide. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl benzimidazol-2-ylcarbamate, with a Chemical Abstracts Service (CAS) registry number of 10605-21-7 [1]. The compound's stability in environmental matrices varies significantly, with its persistence being influenced by factors such as pH, temperature, microbial activity, and application history.
This compound exhibits variable persistence in soil systems, with its half-life significantly influenced by soil composition, microbial activity, and application history. Under standard conditions, this compound is considered moderately persistent in soil environments, but its persistence can extend considerably under certain environmental conditions.
Table 2: this compound Persistence in Different Environmental Matrices
| Environmental Compartment | Half-Life | Influencing Factors | Key Findings |
|---|---|---|---|
| Soil (single application) | 9.3 days (initial) to 12 months | Microbial activity, pH, organic matter, application history | Half-life decreases dramatically with repeated applications due to microbial adaptation |
| Soil (repeated applications) | 0.9 days (after 4 applications) | Enrichment of this compound-degrading microorganisms | Accelerated degradation: rate constant increases from 0.074 d⁻¹ to 0.79 d⁻¹ |
| Water Systems | Up to 12 months under certain conditions | pH, temperature, microbial population, sunlight exposure | Can be very persistent in aquatic environments, especially with limited microbial activity |
| Aqueous Solutions | Varies with degradation method | Photolysis, hydrolysis, microbial degradation | Half-life ranges from hours (advanced oxidation) to months (natural conditions) |
Laboratory studies investigating repeated applications have demonstrated that microbial adaptation plays a crucial role in this compound dissipation. After four repeated applications, the degradation rate constant increased significantly from 0.074 d⁻¹ to 0.79 d⁻¹, with the corresponding half-life decreasing markedly from 9.3 days to 0.9 days [3]. This accelerated degradation is attributed to the enrichment of specific this compound-adapting strains in the soil microbial community, which develop the capacity to utilize the fungicide as a carbon and energy source.
In terms of soil mobility, this compound is classified as moderately mobile, with its transport being influenced by soil texture, organic matter content, and pH. The compound can leach into groundwater, particularly in sandy soils with low organic matter content, posing contamination risks to aquatic ecosystems [1]. Studies have shown that this compound residues can be absorbed by subsequent crops, leading to their transfer through the food chain [2]. Soil adsorption characteristics are significantly affected by pH, with higher adsorption observed in acidic soils compared to alkaline conditions [2].
In aquatic environments, this compound demonstrates extended persistence, particularly under conditions limited in microbial activity. The compound has been frequently detected in surface water, groundwater, and even drinking water sources, with concentrations varying based on agricultural runoff patterns and proximity to application sites [2]. In water systems, this compound can undergo photodegradation when exposed to sunlight, though this process is often incomplete and can yield transformation products that retain biological activity [2].
The atmospheric distribution of this compound occurs primarily through spray drift during application, with subsequent deposition onto non-target areas. Volatilization from treated surfaces, though limited by the compound's relatively low vapor pressure, can contribute to its regional distribution. Monitoring studies have detected this compound in air samples collected from agricultural regions, confirming its potential for atmospheric transport [4]. The environmental fate of this compound is further complicated by its ability to be transformed from other benzimidazole fungicides, such as benomyl and thiophanate-methyl, serving as a common metabolite in environmental degradation pathways [1].
Microbial degradation represents the primary mechanism for this compound breakdown in environmental compartments, with numerous bacterial and fungal species demonstrating the capacity to metabolize this fungicide. The biodegradation efficiency is influenced by multiple factors, including temperature, pH, nutrient availability, and the presence of adapted microbial communities.
Table 3: Microbial Species with Demonstrated this compound-Degradation Capabilities
| Microorganism | Degradation Efficiency | Optimal Conditions | Key Metabolites Identified |
|---|---|---|---|
| Rhodococcus erythropolis djl-11 | 333.33 mg·L⁻¹·d⁻¹ (at 1000 mg/L initial concentration) | 25-30°C, pH 7-9 | 2-aminobenzimidazole (2-AB), 2-hydroxybenzimidazole (2-HB) |
| Bacillus pumilus NY97-1 | 42.4-90.7% (depending on initial concentration) | 30°C, organic nitrogen source | Not specified |
| Stenotrophomonas sp. | 68.9% (at 250 µg/mL in 21 days) | 30°C, minimal salt medium | Not specified |
| Pseudomonas sp. CBW | Significant degradation reported | Not specified | 2-AB (partially degraded) |
| Bacillus licheniformis JTC-3 | Optimized degradation reported | Not specified | Not specified |
The biodegradation pathway of this compound typically involves initial hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB), followed by further degradation to 2-hydroxybenzimidazole (2-HB) and subsequent ring cleavage [5]. In Rhodococcus erythropolis djl-11, this degradation is mediated by a This compound-hydrolyzing esterase enzyme that shows 99% sequence homology to the mheI gene from Nocardioides sp. SG-4G [5]. The degradation performance is significantly enhanced by the addition of nitrogen sources, particularly organic nitrogen, while inorganic nitrogen sources may exhibit inhibitory effects depending on the bacterial strain [6].
The following diagram illustrates the primary degradation pathways of this compound in environmental systems:
This compound degradation pathways in environmental systems, showing major transformation routes including photodegradation, microbial degradation, and chemical degradation, ultimately leading to various metabolites or complete mineralization.
Abiotic degradation mechanisms, including photolysis and chemical hydrolysis, contribute to this compound transformation in environmental compartments, though these processes are generally slower than microbial degradation. Photodegradation occurs when this compound is exposed to sunlight or artificial UV radiation, with degradation rates influenced by light intensity, wavelength, and the presence of photosensitizers. Studies have shown that this compound can undergo direct photolysis in aqueous solutions, with the formation of several transformation products, though complete mineralization is rarely achieved through photolysis alone [2].
Chemical hydrolysis of this compound is pH-dependent, with the compound being more stable under acidic conditions and increasingly labile as pH increases. Under alkaline conditions, hydrolysis of the carbamate ester bond occurs more readily, leading to the formation of 2-AB. However, in environmental systems, hydrolysis is generally considered a minor degradation pathway compared to microbial transformation. Advanced oxidation processes, including UV/TiO2 photocatalysis, have been investigated as potential remediation techniques, showing significantly enhanced degradation rates compared to natural photolysis [2].
This compound exhibits differential toxicity across various ecological compartments, with significant impacts on both soil and aquatic ecosystems. In soil environments, the fungicide demonstrates high toxicity to earthworms, disrupting their reproductive cycles and burrowing behavior, which in turn affects soil structure and nutrient cycling [1]. While this compound initially inhibits certain microbial functions, repeated applications can lead to microbial community adaptation, altering the functional balance without necessarily reducing overall microbial diversity [3].
In aquatic systems, this compound is moderately to highly toxic to most aquatic organisms, including fish, daphnids, and algae. Embryonic exposure in zebrafish (Danio rerio) has been shown to induce developmental abnormalities, oxidative stress, and immune system alterations [2]. The compound has been detected in various water bodies worldwide, with concentrations in some agricultural runoff areas exceeding safe thresholds for aquatic life. The UK Environment Agency has established non-statutory standards for this compound in aquatic environments, setting an annual average limit of 0.1 µg/L and a maximum acceptable concentration of 1.0 µg/L for the protection of freshwater and saltwater life [1].
This compound's mode of action as a microtubule assembly inhibitor results in broad-spectrum toxicity to non-target organisms, including mammals, birds, and invertebrates. The fungicide is classified as a reproduction/developmental toxicant with potential endocrine-disrupting effects [1]. Studies have demonstrated that this compound can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, and disruption of hematological functions across various animal models [7].
Notably, this compound exhibits differential toxicity among taxonomic groups. While highly toxic to earthworms and most aquatic organisms, it demonstrates relatively low toxicity to birds and variable toxicity to mammals depending on exposure duration and dosage [1]. The compound has been identified as a possible human carcinogen, leading to restrictions or bans in many countries for applications on fruits and vegetables [2]. The metabolites of this compound, particularly 2-aminobenzimidazole (2-AB), also demonstrate significant toxicity and can inhibit cell proliferation by blocking nuclear division processes [2].
The accurate quantification of this compound residues in environmental samples is essential for monitoring its distribution, persistence, and transformation. Several analytical techniques have been developed and optimized for this compound detection across various matrices, including soil, water, air, and biological tissues.
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors represents the most widely employed method for this compound quantification. Methods typically utilize reverse-phase C18 columns with mobile phases consisting of acetonitrile-water mixtures, often acidified with formic acid to improve separation and detection [5]. HPLC methods can achieve detection limits in the low parts-per-billion (ppb) range, allowing for precise monitoring of this compound and its major metabolites in environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity, particularly for the identification of transformation products in complex environmental matrices. LC-MS methods have been successfully employed to characterize this compound degradation pathways by identifying intermediate metabolites such as 2-AB and 2-HB [5]. Additionally, voltammetric techniques using modified electrodes and nanoparticle-based detection systems have been developed as alternative approaches for this compound monitoring, offering potential advantages in terms of field deployability and rapid screening capabilities [7].
The selection of appropriate extraction methods is critical for accurate this compound quantification. Solid-phase extraction (SPE) is commonly used for water samples, while soil and biological matrices typically require solvent extraction (e.g., with methanol, acetonitrile, or ethyl acetate) followed by clean-up procedures to remove interfering compounds [5].
Despite extensive research on this compound's environmental behavior, significant knowledge gaps remain regarding its long-term ecological impacts and degradation dynamics under field conditions. Most existing studies have been conducted under controlled laboratory conditions, which may not accurately represent the complex interactions occurring in natural environments [4]. Future research should prioritize field-based studies that examine the effects of successive this compound applications on soil ecosystem functions and microbial community structure over extended periods.
There is a growing need to develop and optimize efficient remediation strategies for this compound-contaminated environments. While several microbial strains with degradation capabilities have been identified, their efficacy under field conditions with varying environmental parameters requires further investigation. The potential for bioaugmentation with specialized degrading microorganisms or the use of enzyme-based remediation approaches represents promising avenues for future research [5]. Additionally, the ecological impacts of this compound transformation products, particularly their long-term effects on soil fertility and aquatic ecosystem health, warrant more comprehensive assessment.
This compound (methyl benzimidazol-2-ylcarbamate, CBZ) is a broad-spectrum systemic benzimidazole fungicide widely employed in agricultural, horticultural, and forestry applications to control fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. With the chemical formula C₉H₉N₃O₂ and molecular weight of 191.19 g/mol, this compound functions by disrupting fungal cell wall synthesis and interfering with microtubule assembly during mitosis. Beyond its agricultural applications, CBZ is also utilized in the paint, textile, paper, and leather industries to improve material quality and longevity, leading to multiple introduction pathways into the environment [1] [2].
The environmental persistence of this compound presents a significant ecological challenge, with reported half-lives ranging from 2-25 months in aquatic systems under aerobic and anaerobic conditions, 3 months on turf, and 6-12 months in bare soil [1] [2]. This persistence, combined with its mobility, has resulted in widespread environmental contamination, with CBZ detected in surface waters at concentrations up to 214 ng/L in urban streams of the Brazilian Amazon and 31 ng/L in African urban areas [1] [2]. The toxicity profile of this compound includes detrimental effects on kidney function, endocrine disruption, hematologic toxicity, reproductive tissue damage, liver function abnormalities, and neuroinflammation in mammalian systems, classifying it as a potential threat to non-target organisms through ecological chains [3] [1].
Microbial degradation has emerged as a promising, environmentally friendly strategy for remediating this compound-contaminated environments. Unlike physical and chemical treatment methods that often require substantial infrastructure and may generate secondary pollutants, microbial degradation utilizes natural metabolic pathways to convert this compound into less toxic metabolites or achieve complete mineralization. This approach benefits from being cost-effective, environmentally sustainable, and applicable to in-situ remediation scenarios [3] [1]. The process typically begins with the hydrolysis of this compound to 2-aminobenzimidazole (2-AB), a common initial metabolite observed across diverse bacterial taxa, followed by further degradation through ring cleavage and eventual mineralization [3] [2].
A diverse array of microorganisms demonstrates the capability to degrade this compound, with bacterial species representing the most extensively characterized degraders. These microorganisms have been isolated from various contaminated environments, including agricultural soils with historical pesticide application, rhizosphere systems, and biopurification systems designed for pesticide degradation [4] [5]. The taxonomic distribution of this compound-degrading bacteria spans multiple genera, with particular prevalence observed within the Actinobacteria and Proteobacteria phyla.
Table 1: Bacterial Genera with Demonstrated this compound Degradation Capabilities
| Bacterial Genus | Representative Species | Isolation Source | Reported Degradation Efficiency |
|---|---|---|---|
| Rhodococcus | R. erythropolis djl-11 | Vineyard soil | 333.33 mg·L⁻¹·d⁻¹ at 1000 mg·L⁻¹ initial concentration [5] |
| Bacillus | B. velezensis HY-3479 | Soil | 76.99% in 48 hours at 250 mg·L⁻¹ [6] [7] |
| Stenotrophomonas | Stenotrophomonas sp. | Coriander rhizosphere | 68.9% in 21 days at 250 µg·mL⁻¹ [4] |
| Pseudomonas | Pseudomonas sp. CBW | Contaminated soil | Demonstrated degradation capability [1] |
| Sphingomonas | S. paucimobilis | Not specified | Demonstrated degradation capability [1] |
| Aeromonas | A. hydrophila, A. caviae | Not specified | Demonstrated degradation capability [1] |
| Brevibacillus | B. borstelensis | Not specified | Demonstrated degradation capability [8] |
| Streptomyces | S. albogriseolus | Not specified | Demonstrated degradation capability [8] |
The degradation capabilities vary significantly among bacterial strains, influenced by factors such as initial this compound concentration, nutrient availability, environmental conditions, and microbial adaptation history. For instance, Rhodococcus erythropolis djl-11 demonstrates remarkable degradation capacity, efficiently metabolizing this compound at concentrations up to 1000 mg·L⁻¹ with an average degradation rate of 333.33 mg·L⁻¹·d⁻¹ [5]. Similarly, Bacillus velezensis HY-3479 achieves 76.99% degradation of this compound (250 mg·L⁻¹) within 48 hours, with performance enhancement to 87.19% when supplemented with ammonium nitrate [6] [7]. These efficient degraders typically employ this compound as a carbon and nitrogen source, enabling them to thrive in contaminated environments while facilitating pesticide dissipation [6] [5].
The isolation sources of these bacteria reveal important ecological patterns, with many efficient degraders originating from environments with previous this compound exposure. This phenomenon, termed enhanced biodegradation, results from the selective enrichment of pesticide-degrading microbial populations following repeated applications [9] [5]. The rhizosphere of various plants, particularly coriander (Coriandrum sativum L.), has proven to be a rich source of this compound-degrading bacteria, highlighting the importance of plant-microbe interactions in pesticide degradation [4]. These microbial communities have demonstrated resilience in maintaining degradation activity even after multiple successive applications of this compound, suggesting their potential for long-term bioremediation applications [10].
The microbial degradation of this compound follows a conserved metabolic pathway characterized by initial hydrolysis followed by sequential ring modifications and culminating in ring cleavage and mineralization. This pathway has been elucidated through metabolite identification using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and supported by gene expression analyses and enzyme activity assays [6] [5]. The consistent observation of specific intermediates across diverse bacterial taxa suggests evolutionary conservation in the biochemical strategies for this compound catabolism.
The following diagram illustrates the complete microbial degradation pathway of this compound, from initial hydrolysis to ring cleavage and mineralization:
Figure 1: Complete microbial degradation pathway of this compound showing key intermediates and enzymatic steps
The first enzymatic step in this compound degradation involves hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB) and the release of carbon dioxide and methanol [3] [6]. This initial reaction is primarily catalyzed by this compound-hydrolyzing esterases, with two key enzymes identified: MheI (MBC hydrolyzing esterase I) and CbmA, which are responsible for breaking the ester and amide bonds, respectively [3] [2]. This conserved initial step explains the consistent detection of 2-AB as the first metabolic intermediate across diverse bacterial taxa, including Bacillus, Pseudomonas, Rhodococcus, and Stenotrophomonas species [3] [2] [4].
The subsequent metabolic transformation involves hydroxylation of 2-AB to form 2-hydroxybenzimidazole (2-HB), catalyzed by a hydroxylase enzyme encoded by the hdx gene [6] [7]. This reaction represents a critical step in preparing the benzimidazole ring for further cleavage by introducing a hydroxyl group that increases the ring's susceptibility to oxidative attack. In Bacillus velezensis HY-3479, the coordinated upregulation of both mheI and hdx genes has been demonstrated, with enhanced expression observed when ammonium nitrate was supplemented as an additional nitrogen source [6] [7]. The further degradation of 2-HB proceeds through benzimidazole formation, followed by critical ring cleavage events that ultimately yield products amenable to complete mineralization [3] [5].
The complete mineralization of this compound is predominantly dependent on the cleavage of both the imidazole and benzene rings within the benzimidazole structure [3] [2]. This process involves the action of various oxygenase enzymes that catalyze the introduction of oxygen atoms into the ring system, leading to ring fission and the formation of aliphatic compounds that can enter central metabolic pathways. While the specific enzymes involved in ring cleavage remain less characterized than the initial hydrolytic steps, their activity is essential for the complete degradation of this compound beyond the formation of 2-HB [3].
The final stages of the degradation pathway involve the further oxidation of ring cleavage products through metabolic routes similar to those used for the degradation of simple aromatic compounds, ultimately resulting in the formation of carbon dioxide, water, and ammonia. This complete mineralization process effectively removes this compound from the environment without accumulating potentially hazardous intermediates [3] [2]. The efficiency of this complete mineralization varies among bacterial strains, with some organisms capable of utilizing this compound as a sole source of carbon and nitrogen, while others exhibit more efficient degradation through co-metabolic processes [9] [5].
The microbial degradation of this compound is governed by specific enzymatic systems and genetic determinants that have been characterized through biochemical assays and molecular techniques. The current understanding of these mechanisms reveals a sophisticated biological machinery adapted to metabolize this synthetic compound, often involving coordinated expression of multiple genes and regulatory elements in response to this compound presence.
Table 2: Key Enzymes and Genes in this compound Degradation Pathway
| Enzyme/Gene | Function | Catalytic Reaction | Microbial Sources |
|---|---|---|---|
| MheI (this compound-hydrolyzing esterase I) | Hydrolysis of ester bond | This compound → 2-aminobenzimidazole + CO₂ + CH₃OH | Nocardioides sp., Rhodococcus erythropolis djl-11, Bacillus velezensis HY-3479 [3] [6] [5] |
| CbmA | Hydrolysis of amide bond | This compound → 2-aminobenzimidazole + CO₂ + CH₃OH | Various this compound-degrading bacteria [3] [2] |
| Hydroxylase (encoded by hdx gene) | Hydroxylation of 2-AB | 2-aminobenzimidazole → 2-hydroxybenzimidazole | Bacillus velezensis HY-3479 [6] [7] |
| Ring-cleaving oxygenases | Cleavage of benzimidazole ring | 2-hydroxybenzimidazole → ring cleavage products | Not fully characterized in this compound degradation [3] |
The enzymatic activity of these degradation proteins has been quantitatively measured in several bacterial systems. In Bacillus velezensis HY-3479, both MheI and hydroxylase enzymes demonstrated significant activity, with further enhancement observed when NH₄NO₃ was supplemented to the culture medium [6] [7]. Similarly, Rhodococcus erythropolis djl-11 exhibited strong esterase activity corresponding to MheI functionality, with the cloned esterase gene showing 99% sequence homology to the mheI gene from Nocardioides sp. SG-4G [5]. These findings suggest evolutionary conservation of the genetic determinants for this compound degradation across taxonomically diverse bacteria.
The genetic organization and regulation of this compound degradation genes remain active areas of research, with recent studies employing transcriptomic approaches to elucidate expression patterns under different conditions. In Bacillus velezensis HY-3479, quantitative RT-PCR analysis demonstrated upregulation of mheI and *hdx* genes when cultured in this compound-amended medium, with further enhancement following NH₄NO₃ supplementation [6] [7]. This coordinated gene expression suggests possible operon organization or coregulation of these functionally related genes. The genetic basis for the initial hydrolysis step appears to be well-conserved, while the subsequent steps involving ring hydroxylation and cleavage may involve more diverse genetic elements across different bacterial taxa [3] [5].
From a metabolic perspective, this compound degradation represents an interesting case of microbial adaptation to synthetic compounds. The ability to utilize this compound as a carbon and nitrogen source suggests that the degradation pathway integrates with central metabolism, providing energetic and biosynthetic benefits to degrading microorganisms [6] [5]. However, the observation that degradation rates often improve with supplemental nitrogen sources indicates that this compound may not be an optimal balanced nutrient source, and its degradation may proceed more efficiently as a co-metabolic process rather than for direct energy gain [6] [9].
The investigation of this compound microbial degradation employs a multidisciplinary approach combining microbiology, molecular biology, and analytical chemistry techniques. Standardized methodological frameworks have been established to isolate degrading microorganisms, quantify degradation efficiency, identify metabolic intermediates, and characterize the underlying biochemical mechanisms.
The isolation of this compound-degrading microorganisms typically begins with enrichment culture techniques using contaminated environmental samples as inoculum. Soil samples from sites with historical pesticide application, such as agricultural fields or vineyard soils, are particularly productive sources [4] [5]. The standard approach involves inoculating minimal salts medium (MSM) supplemented with this compound as the sole carbon or nitrogen source with environmental samples, followed by sequential subculturing to enrich for degradative populations. Isolation of pure cultures is achieved through spread-plating on solid MSM-carbendazim media, with selection of colonies demonstrating hydrolytic halos or growth in the presence of high this compound concentrations [4] [5].
Quantitative degradation assays are performed in liquid culture systems, typically using minimal salts medium amended with this compound at concentrations ranging from 50 to 1000 mg·L⁻¹ depending on the tolerance of the bacterial strain [6] [5]. The degradation efficiency is determined by measuring this compound disappearance over time using high-performance liquid chromatography (HPLC). For instance, in the characterization of Bacillus velezensis HY-3479, cultures were incubated in M9 minimal medium with 250 mg·L⁻¹ this compound at 30°C with agitation (125 rpm), with samples collected at regular intervals for HPLC analysis [6] [7]. The specific degradation rate is calculated based on the decrease in this compound concentration relative to sterile controls, with correction for abiotic degradation.
High-performance liquid chromatography (HPLC) represents the cornerstone analytical technique for quantifying this compound degradation and identifying metabolic intermediates. The standard methodology employs reverse-phase C18 columns with isocratic or gradient elution using acetonitrile-water mobile phases, typically with acid modifiers such as formic acid to improve peak shape [6] [5]. Detection is commonly performed with photodiode array (PDA) detectors set at 270-281 nm, corresponding to the absorption maxima of this compound and its benzimidazole derivatives [7] [5].
For structural identification of metabolites, liquid chromatography-mass spectrometry (LC-MS) provides superior analytical capability. The application of LC-MS in this compound degradation studies has been instrumental in identifying 2-aminobenzimidazole and 2-hydroxybenzimidazole as key intermediates [5]. Typical LC-MS conditions include positive electrospray ionization (ESI+) with mass scanning ranges of 29-500 m/z to capture the molecular ions of this compound (m/z 192.09 for [M+H]⁺), 2-AB (m/z 134.07 for [M+H]⁺), and 2-HB (m/z 135.06 for [M+H]⁺) [5]. The combination of retention time matching with authentic standards and mass spectral data enables confident metabolite identification.
Gene expression analysis of this compound degradation genes employs reverse transcription quantitative PCR (RT-qPCR) to measure transcript levels of target genes such as mheI and hdx. The standard protocol includes RNA extraction from bacterial cells grown in this compound-amended media, cDNA synthesis, and quantitative PCR using gene-specific primers [6] [7]. The 2^(-ΔΔCT) method is typically used for relative quantification, with normalization to housekeeping genes such as 16S rRNA [7]. This approach has demonstrated upregulated expression of this compound degradation genes in response to substrate exposure and nutrient amendments [6].
Enzyme activity assays provide functional validation of the proposed degradation pathway. For this compound-hydrolyzing esterase (MheI) activity, cell-free supernatants or crude enzyme extracts are incubated with this compound as substrate, with residual substrate quantified by HPLC [6] [7]. Similarly, hydroxylase activity is determined using 2-AB as substrate and measuring the formation of 2-HB. These assays typically include appropriate controls (boiled enzymes, no substrate) to confirm enzymatic rather than abiotic transformations [6].
The evaluation of this compound degradation efficiency under various conditions provides critical insights for optimizing bioremediation applications. Quantitative data from systematic studies enable comparative assessment of microbial performance and identification of factors influencing degradation rates.
Table 3: this compound Degradation Efficiency by Various Microbial Strains
| Microbial Strain | Initial this compound Concentration | Optimal Conditions | Degradation Efficiency | Time Frame |
|---|---|---|---|---|
| Bacillus velezensis HY-3479 | 250 mg·L⁻¹ | M9 medium, 30°C, pH 7.0 | 76.99% | 48 hours [6] [7] |
| Bacillus velezensis HY-3479 (+ NH₄NO₃) | 250 mg·L⁻¹ | M9 medium + 12.5 mM NH₄NO₃ | 87.19% | 48 hours [6] [7] |
| Rhodococcus erythropolis djl-11 | 1000 mg·L⁻¹ | MSM, 28°C, pH 7.0 | 333.33 mg·L⁻¹·d⁻¹ | 3 days [5] |
| Stenotrophomonas sp. | 250 µg·mL⁻¹ | MSM, 30°C, 125 rpm | 68.9% | 21 days [4] |
| Ochrobactrum sp. | 250 µg·mL⁻¹ | MSM, 30°C, 125 rpm | Lower than Stenotrophomonas | 21 days [4] |
The degradation performance of this compound-degrading microbes is influenced by various environmental and nutritional factors. Systematic investigation of these parameters has revealed optimal conditions for efficient biodegradation:
Temperature: Most this compound-degrading bacteria exhibit optimal activity in the mesophilic range of 25-30°C. Rhodococcus erythropolis djl-11 maintained high degradation efficiency between 25-30°C, with significant reduction outside this range [5].
pH: Neutral pH conditions (pH 7.0) generally support optimal degradation, although some strains maintain activity across a broader pH range. Rhodococcus erythropolis djl-11 demonstrated consistent this compound degradation between pH 4-9, indicating considerable pH tolerance [5].
Nutrient supplementation: The addition of nitrogen sources, particularly ammonium nitrate (12.5 mM NH₄NO₃), significantly enhances degradation efficiency despite the ability of many strains to utilize this compound as a sole nitrogen source [6] [5]. This improvement correlates with increased expression of degradation genes mheI and hdx [6] [7].
Initial substrate concentration: Efficient degraders like Rhodococcus erythropolis djl-11 maintain high degradation rates across a wide concentration range (200-1000 mg·L⁻¹), following zero-order kinetics at higher concentrations [5].
The degradation kinetics of this compound generally follow a biphasic pattern, with an initial lag phase corresponding to enzymatic induction followed by a rapid degradation phase. In Bacillus velezensis HY-3479, the highest degradation rate occurs between 24-48 hours of incubation, coinciding with peak expression of mheI and hdx genes [6]. The degradation process typically follows first-order kinetics at lower substrate concentrations, transitioning to zero-order kinetics at higher concentrations when enzyme saturation occurs [5].
The application of this compound-degrading microorganisms for environmental remediation represents a promising green technology for addressing pesticide contamination in agricultural soils, water systems, and industrial sites. Several implementation strategies have been developed and tested at various scales, demonstrating the practical potential of microbial degradation for this compound removal.
Biobed systems have emerged as effective bioremediation approaches for treating pesticide-contaminated wastewaters and soil. These systems typically consist of biologically active matrices ("biomixtures") composed of soil, straw, and peat or other lignocellulosic materials that support high microbial activity and pesticide degradation [10]. Research has demonstrated that biobed systems maintain efficient this compound degradation even after multiple successive applications, with temporary effects on microbial enzyme activities that quickly recover, indicating system resilience [10]. The microbial community within these systems adapts to pesticide exposure, maintaining structural and functional stability while achieving high removal efficiencies.
Rhizoremediation approaches leverage plant-microbe interactions in the rhizosphere to enhance this compound degradation. Studies with coriander (Coriandrum sativum L.) have demonstrated that the rhizosphere supports a diverse community of this compound-degrading bacteria, including Stenotrophomonas and Ochrobactrum species [4]. The root exudates provide complementary carbon sources that stimulate microbial growth and co-metabolic degradation of pesticides, while plants benefit from reduced phytotoxicity. This approach offers the advantage of in-situ treatment without soil disturbance, making it particularly suitable for agricultural settings where continuous crop production is desired.
Despite significant advances, several research challenges remain to be addressed. The molecular mechanisms underlying the later steps of this compound degradation, particularly the ring cleavage enzymes, require further characterization [3]. The development of consortia with complementary metabolic capabilities may enhance degradation efficiency and resilience compared to single-strain applications [8]. Additionally, the integration of microbial degradation with other treatment technologies, such as biochar amendment or advanced oxidation processes, may provide synergistic effects for dealing with high concentration point-source contamination [6].
Carbendazim, a methyl benzimidazole carbamate (MBC) fungicide, specifically targets the β-tubulin subunit of fungal tubulin to disrupt cell division [1] [2].
While the primary action is on microtubules, the antifungal effect inevitably impacts cell wall synthesis and function.
Intensive use of this compound has led to resistance in many fungal pathogens, primarily through target-site mutations.
The following diagram summarizes the mode of action and resistance mechanism:
This compound mode of action and resistance. Binding to β-tubulin disrupts mitosis, while the E198A mutation prevents binding, conferring resistance [1] [2].
Researchers use biochemical, biophysical, and computational approaches to study this compound's mechanism and resistance.
Table 1: Key Experimental Methods for Studying this compound-Tubulin Interaction
| Method Category | Specific Technique | Application in this compound Research | Key Findings / Output |
|---|---|---|---|
| Biochemical & Genetic | Heterologous Expression in E. coli | Production and purification of recombinant fungal β-tubulin protein [1] | Provides pure protein for downstream biochemical and structural analyses. |
| Fission Yeast (S. pombe) Complementation | Introduce mutant TUB2 alleles into a model organism [1] | Confirms specific point mutations (e.g., E198A) are responsible for the resistant phenotype. | |
| Biophysical Analysis | Circular Dichroism (CD) Spectroscopy | Analyze secondary structure of sensitive vs. resistant β-tubulin [1] | Detects conformational changes in mutant β-tubulin that prevent fungicide binding. |
| CD Spectroscopy with Ligands | Monitor changes in protein spectrum with increasing this compound concentration [1] | Demonstrates direct interaction between this compound and sensitive, but not resistant, β-tubulin. | |
| Computational Modeling | Homology Modeling | Create 3D structural models of fungal β-tubulin using known templates (e.g., PDB: 1JFF) [1] | Predicts the MBC binding site near the GTP-binding domain and visualizes structural impact of resistance mutations. |
Table 2: Quantitative Data on this compound's Biological Activity and Resistance
| Parameter | Value / Description | Context / Significance |
|---|---|---|
| Molecular Target | β-tubulin subunit of fungal tubulin [1] [2] | A single-site-specific fungicide (FRAC Group 1). |
| Key Resistance Mutation | E198A (Glutamic Acid to Alanine at position 198) [1] | Confers high-level resistance; alters tubulin structure to prevent binding. |
| Discriminatory Concentration for Resistance (in S. pombe) | 3.3 mM this compound [1] | Concentration used to differentiate between sensitive and resistant fungal strains in a model system. |
| Secondary Structure Change (from CD Spectroscopy) | Slight decrease in β-sheet content in resistant (A198) β-tubulin [1] | Indicates that the E198A mutation induces a conformational change in the protein. |
The search results indicate that our understanding of this compound's binding site is still evolving. One key study suggests that the binding site for MBC fungicides is close to the GTP binding site on β-tubulin and may not directly include residue E198, which is a major site for resistance mutations. Instead, the E198A mutation is proposed to cause slight structural changes in β-tubulin that allosterically prevent this compound from binding effectively [1]. This represents a significant nuance in the classic model.
The degradation of this compound (CBZ) can occur through various methods, and a key step in its breakdown is the formation of 2-aminobenzimidazole (2-AB).
Overview of this compound degradation pathways leading to 2-AB
Multiple independent studies have identified 2-AB as a central, common intermediate in the degradation of this compound, regardless of the method used [1] [2]. This suggests that the hydrolysis of the carbamate ester group is a primary and critical step in its breakdown.
The key finding across recent literature is that while 2-AB is a major metabolite, the overall toxicity of the degradation mixture is significantly reduced compared to the parent this compound compound.
| Degradation Method | Key Toxicity Finding | Reference |
|---|---|---|
| Dielectric Barrier Discharge (DBD) Cold Plasma | Four degradation products were identified (including 2-AB). The survival rate of yeast was "much lower" for this compound than for its degradation products. | [3] |
| TiO₂ Photocatalysis & Photolysis | 2-AB was identified as an intermediate product. The study focused on degradation efficiency and product identification, not specific toxicity of 2-AB. | [1] |
| Microbial Degradation | This compound is hydrolyzed to 2-AB. Complete mineralization (breakdown to CO₂ and H₂O) relies on the cleavage of the imidazole and benzene rings, which eliminates toxicity. | [2] |
For researchers aiming to evaluate the toxicity of degradation products like 2-AB, here are methodologies from the cited studies.
1. Yeast-Based Toxicity Bioassay This method provides a rapid, biological assessment of relative toxicity.
2. Identification of Degradation Products via LC-MS This chemical analysis is crucial for identifying and quantifying intermediates like 2-AB.
A clear gap in the current research is the absence of specific, quantitative toxicological data for the pure 2-AB compound. Future studies are needed to:
The following table summarizes key baseline properties of Carbendazim that influence its solubility and stability [1].
| Property | Value / Description | Note |
|---|---|---|
| Chemical Name | methyl 1H-benzimidazol-2-ylcarbamate | IUPAC name [1] |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Molecular Mass | 191.19 - 191.21 g/mol | [1] [2] |
| Melting Point | >300 °C (decomposes before boiling) | [1] [2] |
| Physical State | White to light brown crystalline powder | [1] |
| pKa | Information not available in search results | - |
This compound has inherently low aqueous solubility at neutral pH, which can be significantly enhanced under acidic conditions or with the use of specific excipients [1] [3].
| Solvent / Condition | Solubility | Note / Context |
|---|---|---|
| Water (pH 7) | 8.0 mg/L (≈ 0.008 mg/mL) | Low aqueous solubility [1] |
| Water (pH 2) | ≈ 1 mg/mL | 250-fold increase from pH 7; proposed for oral formulation [3] |
| Organic Solvents | ||
| ─ Ethanol | 300 mg/L | [1] |
| ─ Ethyl Acetate | 135 mg/L | [1] |
| ─ Chloroform | 100 mg/L | [1] |
| ─ Benzene | 36 mg/L | [1] |
| ─ Pyridine | Soluble (1%) | Clear, faintly brownish-yellow solution [2] |
| DMSO | < 1.91 mg/mL (10 mM) | Described as insoluble or slightly soluble [4] |
The diagram below outlines a general experimental approach for studying this compound solubility and formulation, based on the strategies identified in the search results.
> A general workflow for investigating this compound solubility, derived from preformulation research [3].
When handling this compound, especially in the context of drug development, it is critical to be aware of its toxicological profile, as this directly impacts safety assessments and regulatory viability.
Carbendazim is a systemic benzimidazole fungicide that is no longer approved within the European Union [1] [2]. Its use is also banned in Australia and the United States [3]. However, MRLs are maintained for imported food commodities.
The tables below summarize the global regulatory status and specific MRLs for various food products. Note that the EU MRLs, especially for certain fruits, are under active review and proposed to become more stringent.
| Region | Approval Status | Key Regulatory Context |
|---|---|---|
| European Union | Not Approved | MRLs exist for imports; new proposal to lower MRLs for some fruits to the limit of detection (0.01 mg/kg) [4]. |
| Japan | Under Review | Public consultation (May-June 2025) on risk assessment; proposed ADI: 0.025 mg/kg bw/day [5]. |
| United States | Banned | Not permitted for use [3]. |
| Australia | Banned | Not permitted for use [3]. |
| Codex Alimentarius | MRLs Established | Provides international standards, e.g., 0.2 mg/kg for bananas [6]. |
Selected Maximum Residue Limits (MRLs) for this compound
| Commodity | European Union | Codex Alimentarius | China | Japan (Current) |
|---|---|---|---|---|
| Bananas | 0.1 mg/kg (Benomyl & this compound) [6] | 0.2 mg/kg [6] | 2 mg/kg [6] | Information Missing |
| Oranges | 0.01 mg/kg (proposed) [4] | Information Missing | Information Missing | Information Missing |
| Mangoes, Papayas | 0.01 mg/kg (proposed) [4] | Information Missing | Information Missing | Information Missing |
| Grapefruits | 0.01 mg/kg (proposed) [4] | Information Missing | Information Missing | Information Missing |
| Various Products | Range from 0.01 to 2 mg/kg (existing) [3] | Information Missing | Information Missing | 10 mg/kg (cited for context) [3] |
This compound's regulatory status is driven by its toxicological properties. Key points from recent assessments include:
Monitoring this compound residues requires sensitive and specific analytical methods. The general workflow and specific methodologies from recent research are outlined below.
Sample Analysis Workflow for this compound Residues
The following table summarizes specific experimental protocols cited in recent research, which can serve as a reference for method development.
| Application / Matrix | Detailed Experimental Protocol |
|---|
| Analysis in Aqueous Environments (e.g., River Water, Effluents) | 1. Sample Prep: Water samples are filtered to remove suspended particles. 2. Extraction: Solid-Phase Extraction (SPE) is commonly used to concentrate the analyte. 3. Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is used for separation, identification, and quantification. This method helps assess potential sources and environmental levels [3]. | | Determination in Fruit Juice (e.g., Orange Juice) | 1. Electrode Modification: A Glassy Carbon Electrode (GCE) is modified with a hybrid material to enhance sensitivity and selectivity. 2. Voltammetric Measurement: Differential Pulse Voltammetry (DPV) or a similar technique is employed. This compound undergoes a redox reaction at the electrode surface, producing a measurable current signal proportional to its concentration [3]. | | Photothermal Assay in Produce (e.g., Citrus, Cabbage) | 1. Derivatization: The sample is processed and mixed with reagents that initiate a colorimetric reaction specific to this compound. 2. Heating: The sample is illuminated with a laser, and the presence of this compound influences the local heating effect. 3. Detection: The temperature change (photothermal signal) is measured using a simple thermometer, providing a quantitative readout [3]. | | Soil Microbial Activity Impact | 1. Treatment: Soil samples are treated with this compound, tebuconazole, or a combination, at environmentally relevant concentrations. 2. Incubation & Measurement: Soils are incubated under controlled conditions. Microbial activity is monitored over time by measuring soil respiration rates (e.g., CO₂ evolution) or enzyme activities. This assesses the differential impact of fungicides on soil health [3]. |
For researchers and professionals, the following points are critical:
Carbendazim (methyl benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide belonging to the benzimidazole group that has been extensively used worldwide in agriculture, horticulture, and forestry for controlling fungal diseases. As a key pesticide in global food production systems, this compound plays a critical role in protecting crops from significant fungal damage. However, its persistent nature and systemic properties have raised substantial concerns regarding its environmental fate and potential for transfer through food chains, ultimately posing risks to ecosystem integrity and human health. The extensive and repeated application of this compound across diverse agricultural systems has resulted in its detection as a contaminant of emerging concern in various environmental compartments and food products.
This comprehensive technical review synthesizes current scientific evidence on this compound's behavior in environmental systems, its transfer mechanisms through trophic levels, advanced detection methodologies, molecular mechanisms of toxicity, and evolving regulatory frameworks. The information presented herein is particularly relevant for researchers, risk assessors, and regulatory professionals engaged in environmental toxicology, food safety, and public health protection, providing a scientific basis for developing evidence-based management strategies for this widely used fungicide.
This compound (IUPAC name: methyl benzimidazol-2-ylcarbamate) is a systemic benzimidazole carbamate fungicide with the chemical formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. Its chemical structure features a benzimidazole ring system with a carbamate functional group at the 2-position, which is essential for its antifungal activity [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical formula | C₉H₉N₃O₂ | [1] |
| Molecular weight | 191.19 g/mol | [1] |
| Water solubility | 8.0 mg/L at 20°C, pH 7 | [1] |
| Melting point | 305°C (decomposes before boiling) | [1] |
| Octanol-water partition coefficient (Log KOW) | Not specified in sources | - |
| Vapor pressure | Low volatility | [1] |
| Soil half-life | 6-12 months in bare soil; 3 months on turf | [2] [3] |
| Water half-life | 2-25 months under aerobic/anaerobic conditions | [2] |
This compound functions as a microtubule assembly inhibitor, specifically targeting fungal β-tubulin to disrupt mitosis and cell division. This mode of action makes it particularly effective against a broad spectrum of fungal pathogens including Ascomycetes, Basidiomycetes, and Deuteromycetes [1] [2]. The fungicide can be metabolized from other benzimidazole fungicides such as benomyl and thiophanate-methyl, and it can also function as a preservative in non-agricultural applications including paints, textiles, paper, and leather industries [1] [4] [2].
This compound demonstrates concerning environmental persistence with a half-life ranging from 6 to 12 months in bare soil and approximately 3 months on turf [2] [3]. In aquatic systems, its persistence is even more pronounced with a half-life extending from 2 to 25 months under various aerobic and anaerobic conditions [2]. This extended environmental residence time facilitates its widespread distribution and potential for bioaccumulation.
Monitoring studies have detected this compound across diverse environmental matrices:
The broad-spectrum efficacy of this compound against diverse fungal pathogens has led to its extensive application on numerous crops including bananas, mangoes, strawberries, oranges, cereals, rapeseed, and ornamental plants [2]. While this wide application scope provides effective fungal control, it also creates multiple pathways for environmental dispersion and food chain entry.
This compound demonstrates significant transfer potential from treated crops to various food products, with particular concern for apicultural products. Research on residue transfer from rape flowers to bee products reveals distinct patterns of accumulation across different matrices [5].
Table 2: this compound Residue Transfer from Rape Flowers to Apicultural Products
| Matrix | Maximum Residue Level | Detection Day | Transfer Factor |
|---|---|---|---|
| Bee pollen | 1.10 ± 0.03 mg/kg | 18 | Highest |
| Royal jelly | 0.077 ± 0.002 mg/kg | 22 | Intermediate |
| Honey | 0.032 ± 0.001 mg/kg | 24 | Lowest |
The data indicates that pollen accumulates substantially higher residue levels compared to honey and royal jelly, with concentrations approximately 10-fold greater than those found in other apicultural products [5]. This differential accumulation highlights the potential for trophic transfer and demonstrates how application timing relative to crop flowering periods significantly influences eventual residue levels in bee products.
Additional studies have confirmed nearly complete transfer (approaching 100%) of this compound residues from dried tea leaves to brewed tea, indicating high mobility in infusion processes [2]. These findings underscore the importance of considering both direct consumption and food processing pathways when assessing human exposure potential.
Robust analytical methods are essential for monitoring this compound residues across complex environmental and food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for sample preparation, particularly for bee pollen, honey, and royal jelly [5]. This method typically involves acetonitrile extraction followed by dispersive solid-phase clean-up using sorbents like primary secondary amine (PSA) and C18, effectively removing interfering compounds while maintaining high analyte recovery [5].
For fruit and vegetable matrices, liquid-liquid extraction with ethyl acetate has proven effective, providing recovery rates no less than 77% for this compound [6]. Alternative approaches include supercritical fluid extraction, which offers advantages for complex matrices with minimal solvent consumption [3].
Chromatographic techniques coupled with various detection systems represent the gold standard for this compound quantification:
Emerging electroanalytical sensors present promising alternatives for rapid, sensitive, and cost-effective this compound detection:
*Electrochemical sensors have achieved remarkable sensitivity with detection limits as low as 0.1 nM using advanced nanocomposite materials like MXene@AgNCs/NH2-MWCNTs, rivaling traditional chromatographic methods while offering potential for field-deployable applications [7].
This compound exerts its toxic effects through multiple interconnected mechanisms, with microtubule disruption representing its primary molecular target. The compound specifically binds to β-tubulin, inhibiting polymerization and proper microtubule assembly, which leads to mitotic spindle abnormalities and subsequent cell cycle arrest [8] [3]. This fundamental mechanism underlies both its fungicidal activity and its toxicity in non-target organisms.
At the cellular level, this compound induces oxidative stress by generating reactive oxygen species (ROS) that deplete antioxidant defense systems including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and reduced glutathione (GSH) [4] [3]. The resulting oxidative damage to cellular macromolecules including lipids, proteins, and DNA contributes significantly to its toxic manifestations across organ systems.
Animal studies have identified several sensitive targets for this compound toxicity with implications for human health risk assessment:
Recent risk assessments have proposed an Acceptable Daily Intake (ADI) of 0.025 mg/kg body weight/day and an Acute Reference Dose (ARfD) of 0.14 mg/kg body weight for the general population, with a lower ARfD of 0.1 mg/kg body weight for pregnant women [10]. These values reflect concerns regarding developmental and reproductive toxicity observed in animal models.
This compound demonstrates aneugenic potential (chromosome loss) rather than clastogenic activity (chromosome breakage), as confirmed by advanced mechanistic assays using biomarkers such as phosphorylated histone 3 (pH3) and γH2AX [8]. This aneugenic mode of action occurs through disruption of microtubule dynamics during cell division, leading to chromosomal missegregation and micronucleus formation.
The International Agency for Research on Cancer (IARC) has not classified this compound regarding its carcinogenicity to humans. However, its aneugenic properties and ability to induce cellular transformations in experimental systems warrant consideration in cancer risk assessment frameworks [8] [3].
The regulatory landscape for this compound varies significantly across international jurisdictions, reflecting differing risk assessments and policy approaches:
Table 3: International Regulatory Status and MRLs for this compound
| Region | Status | Example MRLs | Key Restrictions |
|---|---|---|---|
| European Union | Not approved | 0.2 mg/kg (apples) | Banned for agricultural use |
| United States | Not approved | Not established | Banned |
| Australia | Not approved | Not established | Banned |
| Japan | Approved (under review) | 3 mg/kg (apples) | Proposed ADI: 0.025 mg/kg/bw/day |
| China | Approved | 5 mg/kg (apples) | In use |
| Brazil | Approved | Established | In use |
The regulatory divergence observed across regions presents challenges for international trade in food commodities, particularly for products such as fruits and vegetables where this compound applications may have been used during production [10] [7]. Japan's Food Safety Commission is currently conducting a comprehensive risk assessment of benzimidazole fungicides including this compound, thiophanate-methyl, and benomyl, with a public consultation period from May to June 2025 [10]. This ongoing assessment may influence future international regulatory harmonization efforts.
Bioremediation approaches utilizing this compound-degrading microorganisms represent a promising, environmentally friendly strategy for residue mitigation. Numerous bacterial and fungal species have demonstrated the capacity to degrade this compound into less toxic metabolites:
Microbial degradation typically initiates with hydrolysis of the carbamate ester bond, mediated by specific enzymes such as MheI and CbmA, which are responsible for breaking ester and amide bonds respectively [2]. The success of field-scale bioremediation depends on optimizing environmental conditions including temperature, pH, nutrient availability, and microbial community structure.
Several physical and chemical methods have been investigated for this compound degradation:
While these abiotic approaches can achieve rapid degradation, they often face limitations including high energy requirements, significant operational costs, and potential formation of transformation products whose toxicity may not be fully characterized [2]. Integration of abiotic and biotic approaches may offer synergistic benefits for efficient and cost-effective this compound remediation across different environmental contexts.
This compound represents a significant case study in the complex interplay between agricultural productivity, environmental persistence, and public health protection. The extensive data summarized in this review demonstrates that:
This compound's chemical stability and systemic properties facilitate its transfer through food chains, with measurable residues detected in diverse environmental media and agricultural products.
The compound's mechanistic toxicity through microtubule disruption manifests in multiple organ systems, with particular concerns regarding reproductive, developmental, and endocrine effects.
Advanced analytical methods continue to evolve, with electrochemical sensors emerging as promising tools for rapid, sensitive monitoring to support regulatory compliance and exposure assessment.
International regulatory divergence creates challenges for global food trade and underscores the need for continued evidence-based risk assessment and harmonization efforts.
Remediation strategies, particularly microbial degradation approaches, show significant promise for mitigating environmental residues but require further development for field-scale applications.
This compound (methyl N-(1H-benzimidazol-2-yl)carbamate) is a broad-spectrum systemic fungicide belonging to the benzimidazole group that is extensively used in agriculture for pre- and post-harvest protection of crops against fungal diseases. As a degradation product of benomyl and thiophanate-methyl, this compound exhibits significant chemical stability due to its benzimidazole ring structure, leading to concerns about environmental persistence and potential human health impacts. The World Health Organization classifies this compound as a highly dangerous pesticide with possible carcinogenic effects on humans, establishing the critical need for reliable monitoring methods in various matrices [1].
High-Performance Liquid Chromatography (HPLC) has emerged as a fundamental analytical technique for this compound determination due to its robustness, sensitivity, and compatibility with various detection systems. HPLC methods are particularly suited for this compound analysis because the compound is thermally labile, making gas chromatography challenging without derivation. The chromatographic behavior of this compound is influenced by its molecular structure, particularly the benzimidazole ring which contains nitrogen atoms that can interact with stationary phases and impact retention characteristics. These methods must be capable of detecting this compound at trace levels, often far below the Maximum Residue Limits (MRLs) established by regulatory authorities, which vary significantly between countries—for example, ranging from 0.2 mg kg⁻¹ in the EU/UK to 5 mg kg⁻¹ in China for apples [1].
Proper sample preparation is critical for accurate quantification of this compound residues, as food and environmental matrices contain numerous compounds that can interfere with analysis. The extraction efficiency fundamentally determines method sensitivity and reliability. For this compound extraction from vegetable samples, the optimized protocol involves homogenizing representative samples and employing alkaline acetonitrile extraction (acetonitrile with 1% ammonium hydroxide) followed by cleanup using NH₂ solid-phase extraction (SPE) cartridges [2]. This approach capitalizes on this compound's stability in alkaline conditions while effectively removing acidic interferents.
For high-lipid matrices like pequi pulp, Solid-Liquid Extraction with Low-Temperature Partitioning (SLE-LTP) has demonstrated excellent recovery rates. The optimized SLE-LTP protocol requires: 500 mg of homogenized sample, 7.2 mL of ethyl acetate as extraction solvent, 3.4 mL of water, and a freezing time of 3 hours at -20°C. After freezing, the organic phase remains liquid and contains the target analytes, ready for direct analysis without additional cleanup steps. This method has shown recovery rates of 86-118% for this compound and other pesticides in complex matrices [3]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully adapted for this compound extraction from various matrices, particularly when combined with HPLC-UV or HPLC-PDA systems [4].
Cleanup procedures are essential for removing co-extracted compounds that can interfere with chromatographic separation and detection. For this compound analysis in orange and soil matrices, researchers have implemented an NH₂ solid-phase extraction cleanup following initial extraction with alkaline acetonitrile. The procedural details involve conditioning the NH₂ cartridge with 5 mL of acetonitrile, loading the extract, washing with 3 mL of acetonitrile, and eluting with 5 mL of acetonitrile containing 2% formic acid. This protocol yields recoveries of 89.2-102% with relative standard deviations of 1.8-9.1% at spiking levels of 0.05-0.5 mg/kg [2].
Table 1: Sample Preparation Methods for Different Matrices
| Matrix | Extraction Method | Extraction Solvent | Cleanup Procedure | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| Vegetables | Alkaline acetonitrile | Acetonitrile (1% NH₄OH) | NH₂ SPE | 89.2-102 | 1.8-9.1 |
| Cauliflower | Modified QuEChERS | Acetonitrile | Dispersive SPE | 97-103 | <6 |
| Orange | Alkaline acetonitrile | Acetonitrile (pH ~8) | NH₂ SPE | 89.2-102 | 1.8-9.1 |
| Pequi pulp | SLE-LTP | Ethyl acetate | None (freezing) | 86-118 | <10 |
| Soil | Modified QuEChERS | Acetonitrile | Dispersive SPE | 91-94 | <6 |
The following workflow diagram illustrates the complete sample preparation process for this compound analysis in various matrices:
The separation efficiency for this compound analysis depends on optimal selection of stationary phases, mobile phase composition, and detection parameters. For vegetable samples, researchers have achieved excellent results using a Luna C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase comprising 10 mmol/L ammonium acetate solution (A) and acetonitrile (B) in a gradient elution program: 0→15 min, 20% B; 15→25 min, 80% B; 25→35 min, 20% B at a flow rate of 1.0 mL/min. Detection is performed at 275 nm with an injection volume of 20 μL [2]. This method demonstrates a linear relationship between peak area and concentration in the range of 0.02-5.0 mg/L for this compound.
For multi-residue analysis in must and wine, an alternative approach employs a linear gradient from 20 to 80% acetonitrile in water at a flow rate of 2 mL/min with detection at 220 nm [5]. The pH of the extraction procedure significantly impacts recovery rates for different fungicides—high pH (7-8) favors this compound recovery while low pH (3) optimizes folpet recovery. This presents a challenge in multi-residue methods and may require compromise conditions or specialized pH-adjusted extraction protocols [5]. More recent advancements have incorporated HPLC-photodiode array detection (PDA) systems, which provide improved spectral verification capabilities for compound identification [4].
Rigorous method validation is essential for regulatory compliance and ensuring reliable quantification. For the determination of this compound in vegetable samples using HPLC-UV, the method demonstrates a limit of detection (LOD) of 0.003 mg kg⁻¹ and a limit of quantification (LOQ) of 0.030 mg kg⁻¹, far below the Codex Maximum Residue Limits. The method exhibits good recoveries from spiked pooled vegetable samples ranging from 92.5% to 96.0% with relative standard deviation (RSD) of 2.1% to 5.9% at spiked levels of 0.05-0.30 mg kg⁻¹ [6].
In cauliflower and soil matrices, a validated method shows a linear range of 0.01-1 mg/L with a correlation coefficient of 0.999 and LOQ of 0.05 mg/kg. The average recovery ranges from 97% to 103% for cauliflower and 91% to 94% for soil, with RSD values consistently below 6% [4]. These validation parameters meet the criteria established by international guidelines for pesticide residue analysis in food commodities.
Table 2: HPLC Analytical Conditions and Method Validation Parameters
| Parameter | Vegetables [6] | Cauliflower [4] | Orange [2] | Must/Wine [5] |
|---|---|---|---|---|
| Column | Luna C18 | C18 | Luna C18 | C18 |
| Dimensions | 250 × 4.6 mm, 5 μm | 250 × 4.6 mm, 5 μm | 250 × 4.6 mm, 5 μm | 250 × 4.6 mm, 5 μm |
| Mobile Phase | Ammonium acetate:ACN | Not specified | Ammonium acetate:ACN | Water:ACN gradient |
| Gradient | Yes (20-80% ACN) | Not specified | Yes (20-80% ACN) | Yes (20-80% ACN) |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min | 2.0 mL/min |
| Detection | UV | PDA | UV (275 nm) | UV (220 nm) |
| Injection | 20 μL | Not specified | 20 μL | Not specified |
| LOD | 0.003 mg/kg | Not specified | 0.05 mg/kg | 0.05-0.2 mg/L |
| LOQ | 0.03 mg/kg | 0.05 mg/kg | 0.05-0.1 mg/kg | 0.2 mg/L |
| Linearity | 0.02-5.0 mg/L | 0.01-1 mg/L | 0.02-5.0 mg/L | Not specified |
HPLC-based methods have been extensively applied to monitor this compound residues in various food commodities. In a comprehensive study examining vegetables from Chiang Mai city fresh markets, this compound residues were detected in 66% of 32 vegetable samples analyzed. Despite this frequent occurrence, health risk assessment indicated that the chronic daily intake (CDI) from consuming these contaminated vegetables remained below 100% of the Acceptable Daily Intake (ADI) of 0.03 mg kg⁻¹ body weight per day, suggesting limited health concerns from these exposure levels [6]. The study highlights the importance of monitoring programs even when immediate health risks appear low.
For fruit analysis, this compound residues have been determined in oranges using HPLC with SPE cleanup, achieving method detection limits of 0.05 mg/kg in sarcocarp and soil, and 0.1 mg/kg in pericarp and whole orange [2]. In apples, where the maximum residue limit in China is 5 mg/kg, HPLC methods have been developed that can accurately quantify residues far below this regulatory threshold [7]. The dissipation kinetics of this compound in cauliflower followed first-order kinetics with a half-life of 2.67 days in the vegetable matrix itself, suggesting relatively rapid degradation under field conditions [4].
HPLC methods play a crucial role in environmental monitoring and consumer safety assessment of this compound residues. Research on cauliflower has demonstrated that household processing methods significantly reduce residue levels, with a combination of 1% sodium chloride and 2% tamarind water achieving a high removal rate of over 85%—far more effective than washing with tap water alone [4]. These findings provide valuable guidance for consumers seeking to minimize pesticide exposure.
Risk assessment studies calculate risk quotients by comparing actual exposure levels with established safety thresholds. For this compound in cauliflower samples, risk quotients ranged between 0.11-3.35% for rural populations and 0.13-4.07% for urban groups, all significantly below 100%, indicating a low dietary risk for consumers [4]. These assessments rely heavily on accurate residue data generated by robust HPLC methods. The environmental fate of this compound has also been studied using HPLC methodologies, with dissipation in soil following first-order kinetics and displaying a half-life of 2.77 days, slightly longer than in cauliflower matrices [4].
Table 3: this compound Residue Findings and Safety Assessment in Various Studies
| Study Matrix | Sample Source | Detection Rate | Residue Range (mg/kg) | Risk Assessment | Reference |
|---|---|---|---|---|---|
| Vegetables | Chiang Mai markets | 66% (21/32 samples) | Not specified | CDI <100% ADI | [6] |
| Cauliflower | Supervised trials | Not specified |
HPLC-based methods with various detection systems have proven to be robust, sensitive, and versatile tools for determining this compound residues in diverse matrices including fruits, vegetables, grains, and environmental samples. The methodologies outlined in these application notes provide researchers with validated protocols that can be implemented directly or adapted to specific laboratory requirements. The continuing evolution of HPLC technologies, particularly improvements in column chemistry and detection systems, promises even greater sensitivity and efficiency in this compound monitoring.
The regulatory landscape for this compound continues to evolve as new toxicological data emerges, with likely trends including further reduction of MRLs and expanded monitoring requirements. Analytical methods must keep pace with these developments through ongoing refinement and validation. The fundamental protocols described herein provide a solid foundation for laboratories engaged in pesticide residue analysis, food safety testing, and environmental monitoring programs concerned with accurate quantification of this compound and similar fungicidal compounds.
This compound is a broad-spectrum benzimidazole fungicide widely used in agricultural practices globally for controlling fungal diseases in various crops. Despite its effectiveness, this compound has been classified in the hazardous category of chemicals by the World Health Organization and appears on the priority list of endocrine-disrupting chemicals from the European Commission, necessitating rigorous monitoring in food commodities. The non-degradable nature and extensive use of this compound have led to the accumulation of its residues in the environment and potential transfer to animal products through contaminated feed, creating significant analytical challenges for food safety laboratories worldwide [1].
The analysis of this compound in fatty matrices presents unique challenges due to the compound's polar nature and the complexity of the sample matrices. Fatty samples such as eggs, edible insects, and lipid-rich plant materials contain substantial amounts of proteins (44-58%), fats (15-25%), and various minerals that can interfere with analytical measurements. These matrix components can cause significant ion suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, leading to inaccurate quantification if not properly addressed during sample preparation. The development of robust, efficient extraction and cleanup methods is therefore essential for accurate this compound monitoring in these challenging matrices [2] [1].
This compound (methyl benzimidazol-2-ylcarbamate) exhibits several physicochemical properties that significantly influence its analytical behavior in different matrices. With a molecular weight of 191.19 g/mol and moderate water solubility (8 mg/L at 20°C), this compound presents extraction challenges that require optimized conditions. The compound's polar nature and log P value of approximately 1.5 dictate its partitioning behavior in extraction solvents, while its stability under various pH conditions must be considered during method development. These properties necessitate careful selection of extraction solvents, cleanup sorbents, and chromatographic conditions to ensure accurate quantification, particularly in complex fatty matrices where this compound can form non-covalent interactions with matrix components [1].
Fatty matrices present multiple interference sources that complicate this compound analysis. Triglycerides, phospholipids, and free fatty acids can co-extract with the target analyte, leading to matrix effects in LC-MS/MS systems that manifest as signal suppression or enhancement. Additionally, the presence of pigments (e.g., chlorophyll in plant materials) and sterols can interfere with both extraction efficiency and chromatographic separation. These challenges are particularly pronounced in samples such as eggs, edible insects (e.g., Protaetia brevitarsis with 15-17% fat content), avocado, and vegetable oils, where fat content can exceed 25% of the matrix composition. Without effective cleanup, these matrix components can accumulate in chromatographic systems, causing column fouling, retention time shifts, and reduced detector sensitivity over time [3] [1].
The selection of an appropriate QuEChERS methodology represents a critical first step in developing an effective analytical approach for this compound in fatty matrices. Three main official methods have been established, each with specific advantages for particular matrix types:
Original 2003 Method: Developed by Anastassiades et al., this foundational approach utilizes 4g MgSO₄ and 1g NaCl for extraction without buffering. It is particularly suitable for non-base-sensitive compounds but may provide suboptimal recovery for pH-dependent pesticides like this compound in certain matrices. The method's simplicity makes it appropriate for less complex fatty samples with minimal pH sensitivity requirements [4].
AOAC 2007.01 Method: This refined version incorporates 6g MgSO₄ and 1.5g sodium acetate for enhanced acetate buffering capacity, providing superior pH control during extraction (pH ~4.8-5.5). The improved buffering stabilizes pH-sensitive compounds like this compound, making this method particularly suitable for fatty matrices where analyte stability may be compromised by matrix-induced pH fluctuations [4].
EN 15662 Method: Employing 6g MgSO₄ and 1.5g sodium citrate, this European standard method provides intermediate buffering strength through citrate buffering. While not specifically referenced in the available literature for this compound analysis in fatty matrices, it represents a viable alternative for laboratories operating under European regulatory frameworks [4].
For this compound analysis in challenging fatty matrices, the AOAC 2007.01 method is generally recommended due to its superior buffering capacity and demonstrated effectiveness across various sample types [4] [5].
Recent advancements in QuEChERS method development have incorporated chemometric tools for systematic optimization of extraction parameters. The Plackett-Burman (P-B) screening design enables efficient identification of significant factors affecting recovery early in method development when complete system knowledge is unavailable. This is particularly valuable for complex matrices where multiple interactions between variables can impact analytical outcomes. Following factor screening, Central Composite Design (CCD) combined with Derringer's Desirability Function (DF) allows simultaneous optimization of multiple response variables, such as recovery, precision, and matrix effect reduction. This approach has demonstrated success in developing modified QuEChERS methods for pesticide determination in fruits and vegetables, achieving mean recoveries of 70.4-113.9% with relative standard deviations below 16.9% [6].
Table 1: Sample Preparation Requirements for Various Fatty Matrices
| Matrix Type | Sample Weight | Homogenization | Additional Processing | Special Considerations |
|---|---|---|---|---|
| Eggs and egg products | 5-10 g | Mechanical blending | None | Ensure representative sampling of whole eggs |
| Edible insects (P. brevitarsis) | 5 g | Pulverization after freezing | None | High chitin content requires thorough grinding |
| Fruits with high fat content (avocado) | 10-15 g | Homogenization | None | Rapid processing to prevent oxidation |
| Animal tissues | 5-10 g | Grinding with anhydrous Na₂SO₄ | Freeze-drying optional | Fat removal may be necessary for very high-fat tissues |
Proper sample homogenization represents a critical first step in ensuring analytical representativeness. For eggs and egg products, thorough mixing of yolk and albumen is essential, while for edible insects and animal tissues, cryogenic grinding may be necessary to achieve uniform particle size distribution. The sample size typically ranges from 5-15g, with smaller masses (5g) recommended for extremely fatty matrices to minimize interference load [2] [1].
The extraction procedure follows this optimized protocol:
Table 2: dSPE Cleanup Options for this compound in Fatty Matrices
| Cleanup Type | Sorbent Composition | Recommended Matrix | Advantages | This compound Recovery |
|---|---|---|---|---|
| Standard fatty | 150 mg MgSO₄, 25 mg PSA, 25 mg C₁₈ | Medium-fat content samples (<15% fat) | Effective for fatty acids and polar interferences | 77.9-80.8% |
| Enhanced fatty | 150 mg MgSO₄, 50 mg PSA, 50 mg C₁₈ | High-fat content samples (15-25% fat) | Increased capacity for fatty acid removal | 75-85% (estimated) |
| Pigmented fatty | 150 mg MgSO₄, 25 mg PSA, 25 mg C₁₈, 25 mg GCB | Pigmented matrices (spinach, carrots) | Removes chlorophyll and carotenoids | Not recommended (this compound retention) |
| Low-temperature | 150 mg MgSO₄, 25 mg PSA, 25 mg C₁₈ + freezing | Very high-fat content (>25%) | Excellent phospholipid and triglyceride removal | 77.9-80.8% |
For fatty matrices, a two-pronged cleanup approach combining low-temperature precipitation and dispersive Solid Phase Extraction (d-SPE) has demonstrated superior effectiveness. The optimized protocol involves:
Low-temperature precipitation: Transfer 1 mL of the acetonitrile extract to a 2-mL d-SPE tube and incubate at -20°C for 24 hours. This extended freezing period promotes precipitation of phospholipids, triglycerides, and other high-molecular-weight interferences that would otherwise compromise chromatographic performance.
d-SPE cleanup: After freezing, add d-SPE sorbents directly to the tube. For most fatty matrices containing this compound, a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C₁₈ provides optimal cleanup without significant analyte loss. PSA removes fatty acids, sugars, and other polar organic acids, while C₁₈ targets non-polar interferents including sterols and residual triglycerides.
Vortex and centrifuge: Vigorously shake the mixture for 30 seconds followed by centrifugation at ≥5000 RCF for 2 minutes to pellet the sorbents and precipitated matrix components.
Final filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm membrane filter to remove particulate matter that could compromise the chromatographic system [1].
It is important to note that graphitized carbon black (GCB) should be avoided in this compound cleanup procedures, as its strong retention of planar molecules can lead to significant analyte loss and reduced recovery. Studies have demonstrated that alternative carbon materials like CarbonX provide comparable pigment removal without the excessive retention of this compound, though testing with specific matrices is recommended [3].
The analysis of this compound in fatty matrices requires optimized chromatographic conditions to achieve adequate separation from residual matrix interferences and isobaric compounds. The following instrumentation and conditions have demonstrated success in this compound analysis:
For mass spectrometric detection, this compound is typically analyzed in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The most abundant transition (191.1 > 160.1) serves as the quantifier, while secondary transitions (191.1 > 132.1 or 191.1 > 104.1) provide confirmation. Optimized compound-dependent parameters include:
Table 3: Validation Parameters for this compound in Fatty Matrices
| Validation Parameter | Acceptance Criteria | Reported Performance | Matrix |
|---|---|---|---|
| Linearity Range | R² ≥ 0.99 | 0.1-50 μg/L | Various matrices |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.3-6.0 μg/kg | Eggs and egg products |
| Accuracy (Recovery) | 70-120% | 71-108% (eggs), 77.9-80.8% (insects) | Eggs, insects |
| Precision (RSD) | ≤20% | 2-13% (eggs), <5.5% (insects) | Eggs, insects |
| Measurement Uncertainty | Not specified | 7.6% (average) | Fruits and vegetables |
Comprehensive method validation following established guidelines (e.g., SANCO/12495/2011) is essential to demonstrate analytical competence. Recovery studies should be performed at multiple fortification levels (e.g., 10, 50, 100 μg/kg) with at least six replicates per level. Matrix effects should be evaluated by comparing the slope of the matrix-matched calibration curve with that of the solvent-based curve. For this compound in fatty matrices, significant suppression (20-50%) is commonly observed, necessitating the use of matrix-matched calibration or isotope-labeled internal standards for accurate quantification [6] [2] [1].
Low this compound Recovery: If recovery falls below 70%, potential causes include excessive GCB usage, inadequate extraction solvent pH control, or insufficient extraction time. Solution: Replace GCB with alternative pigments sorbents, implement the AOAC method with acetate buffering, and extend shaking time to 2-3 minutes.
Matrix Effect >50%: Significant signal suppression indicates incomplete cleanup. Solution: Enhance the low-temperature precipitation step by extending freezing to 36-48 hours or implement a two-stage d-SPE cleanup with increased C₁₈ content (50 mg instead of 25 mg).
Chromatographic Peak Tailing: This often results from residual matrix interference or column degradation. Solution: Incorporate a column wash step with strong solvent (90% methanol or acetonitrile) between injections and use a guard column to protect the analytical column.
Retention Time Shifts: Progressive shortening of retention times indicates column contamination from accumulated matrix components. Solution: Improve sample cleanup, reduce injection volume, or implement more frequent column maintenance with strong solvent flushing [3] [1].
For regulatory compliance, results should be compared against established Maximum Residue Limits (MRLs), which vary by matrix and jurisdiction. In the European Union, MRLs for this compound range from 0.2 mg/kg in oranges to 0.01-0.05 mg/kg in animal products. When reporting results, the measurement uncertainty (typically 7-15% for QuEChERS methods) should be included, and values below the LOQ but above the Limit of Detection (LOD) should be flagged as estimated concentrations [6] [2].
Figure 1: QuEChERS Workflow for this compound in Fatty Samples
The analysis of this compound in fatty matrices requires careful method selection and optimization to address the unique challenges posed by these complex samples. The modified QuEChERS approach incorporating low-temperature precipitation and optimized d-SPE cleanup provides an effective solution for obtaining accurate and precise results. Key considerations include the avoidance of GCB in cleanup procedures, implementation of adequate buffering during extraction, and comprehensive method validation using matrix-matched calibration to account for residual matrix effects. Following the protocols outlined in this application note, laboratories can achieve robust quantification of this compound at regulatory levels in even the most challenging fatty matrices, thereby contributing to improved food safety monitoring and consumer protection.
Carbendazim (methyl benzimidazol-2-ylcarbamate) is a systemic benzimidazole fungicide widely employed in agriculture for controlling fungal diseases in various crops, including fruits, vegetables, cereals, and tobacco. Despite its effectiveness, concerns over pesticide residues have emerged due to this compound's classification as toxic for reproduction category 1B and mutagenic category 1B, with extensive use inducing acute and delayed toxic effects on humans, invertebrates, aquatic life forms, and microorganisms [1]. The maximum residue limits (MRLs) for this compound in agricultural products have been significantly reduced in recent years across many countries, with the European Union currently not approving its use as a pesticide [1]. In China, the MRLs for this compound in vegetable products range from 0.05 mg/kg to 2 mg/kg according to GB 2763-2021 [2]. These regulatory developments have heightened the need for reliable, sensitive, and specific detection methods to monitor this compound residues in various agricultural commodities.
Traditional analytical methods for this compound detection include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While these instrumental methods offer sensitive and accurate analytical results suitable for confirmation, they suffer from significant limitations including requiring expensive instrumentation, lengthy analysis time, complex sample pretreatment, and the need for highly trained operators, making them unsuitable for rapid on-site screening of massive samples [1] [2]. In contrast, lateral flow immunoassays (LFIAs) have emerged as a promising alternative technology that offers rapid results, ease of use, cost-effectiveness, and suitability for on-site analysis without requiring specialized equipment or technical expertise [1]. The core principle of LFIA involves the migration of a liquid sample through various zones of a strip via capillary action, during which target analytes interact with recognition elements (typically antibodies) and produce visually detectable signals, often within 5-30 minutes [3].
The integration of gold nanoparticles (AuNPs) as signal reporters in LFIAs has significantly enhanced their sensitivity and practicality. AuNPs exhibit unique localized surface plasmon resonance (LSPR) properties that produce an intense red color visible to the naked eye, eliminating the need for specialized detection equipment [4]. Their biocompatibility, high surface-to-volume ratio, and ease of functionalization with biomolecules make them ideal for immunochromatographic applications [4]. Recent advances in hapten design, antibody production, and nanostructure engineering have further improved the performance of AuNP-based LFIAs, enabling sensitive and specific detection of small molecules like this compound in complex sample matrices [5] [2]. This document provides comprehensive application notes and detailed protocols for developing and implementing AuNP-based lateral flow immunoassays for the rapid detection of this compound in agricultural products.
Table 1: Comparative analysis of different methods for this compound detection
| Method Type | Detection Principle | Limit of Detection (LOD) | Analysis Time | Equipment Requirements | Suitable for On-site Testing |
|---|---|---|---|---|---|
| AuNPs-LFIA [5] | Immunoassay using gold nanoparticles | 1.80 μg/kg (leeks), 3.80 μg/kg (green beans) | < 30 minutes | Portable reader (for quantitative) | Yes |
| AuNPs-LFIA with Inline Cleanup [6] | Immunoassay with integrated cleanup | Cutoff: 8-12 ng/mL | < 30 minutes | None (visual) | Yes |
| TRF-LFIA [1] | Time-resolved fluorescence immunoassay | Not specified | < 30 minutes | Portable fluorescence reader | Yes |
| LC-MS/MS [5] | Liquid chromatography with tandem mass spectrometry | Lower than LFIA | Several hours | Advanced lab equipment | No |
| HPLC [2] | High-performance liquid chromatography | Variable | Several hours | Advanced lab equipment | No |
The performance comparison clearly demonstrates the significant advantages of lateral flow immunoassay formats for rapid on-site screening applications. While traditional laboratory methods like LC-MS/MS and HPLC offer superior sensitivity and serve as valuable confirmatory methods, they cannot match the speed, simplicity, and portability of LFIAs [5] [2]. The AuNPs-LFIA format strikes an optimal balance between sensitivity and practicality, with detection limits sufficiently low to monitor compliance with regulatory limits for this compound in various food matrices [5]. The inline cleanup approach further enhances the practicality of AuNPs-LFIA for complex sample matrices by reducing background interference and improving the reliability of visual result interpretation [6].
The critical first step in developing a sensitive and specific immunoassay for small molecules like this compound involves rational hapten design. Since this compound itself is immunologically inactive (molecular weight < 1000 Da), it must be conjugated to a large carrier protein to induce an immune response. Traditional hapten design methods often rely on empirical approaches, which may lead to high antibody cross-reactivity with structural analogs [2]. Recent advances have introduced computer-assisted chemical analysis to optimize hapten design and improve antibody specificity:
This computer-aided approach enables researchers to select hapten structures that optimally mimic the molecular geometry, electronic distribution, and chemical characteristics of this compound, leading to antibodies with enhanced specificity and reduced cross-reactivity with structurally related compounds [5].
Table 2: Hapten characteristics and conjugation efficiency
| Hapten | Structural Features | Molecular Weight | LogP | Conjugation Efficiency | Cross-Reactivity Profile |
|---|---|---|---|---|---|
| Hapten 1 | Maintains benzimidazole core with optimal spacer arm positioning | ~290 Da | ~2.1 | High (UV-Vis confirmation) | CR with thiabendazole-methyl < 0.1%; CR with 2-aminobenzimidazole reduced by 52.7% |
| Hapten 2 | Modified benzimidazole structure with alternative linker attachment | ~305 Da | ~2.4 | Moderate | Higher cross-reactivity with structural analogs |
| Hapten 3 | Extended spacer arm with preserved electrostatic features | ~315 Da | ~2.3 | High | Moderate cross-reactivity |
Synthetic Procedure:
Hapten Synthesis: Based on the optimal hapten structure identified through computational analysis, synthesize the selected hapten using 2-aminobenzimidazole and appropriate anhydrides (e.g., glutaric anhydride, succinic acid) as primary reactants through acylation reactions [1] [2].
Conjugation to Carrier Proteins: Employ the active ester method for conjugating haptens to carrier proteins:
Purification and Characterization: Purify the resulting conjugates through extensive dialysis or gel filtration to remove unreacted haptens and reaction byproducts. Characterize the conjugates using UV-Vis spectroscopy to determine hapten density by comparing the absorption spectra of the conjugate with the native protein and free hapten [2]. Store the artificial antigens at -20°C until use [2].
Immunogen Preparation:
Immunization Schedule:
Cell Fusion Protocol:
Antibody Production and Purification:
The following diagram illustrates the complete workflow for antibody production:
Materials:
Procedure:
Quality Control:
Conjugation Protocol:
Materials for Strip Assembly:
Membrane Preparation:
Strip Assembly:
Critical Parameters for Optimization:
Inline Cleanup Integration: For complex sample matrices such as functional foods, incorporate inline cleanup features into the strip design to effectively reduce background interference and improve detection reliability. This approach has demonstrated cutoff values of 8 ng/mL for root and fruit samples (ginseng, ginger, jujube, Chinese wolfberry) and 12 ng/mL for flower and seed samples (chrysanthemum, coix seed, malt) [6].
Vegetable and Agricultural Product Samples:
Standard Protocol:
Result Interpretation:
Quantitative Analysis: For quantitative measurements:
The following diagram illustrates the principle of the competitive lateral flow immunoassay:
Visual Interpretation: For qualitative assessment, the presence or absence of the test line provides a straightforward positive/negative result. However, it is important to note that in competitive LFIAs (used for small molecules like this compound), the appearance of the test line indicates a negative result, while its disappearance or significant fading indicates a positive result [3]. This inverse relationship must be clearly communicated to users to prevent misinterpretation.
Instrument-Based Quantification: For quantitative measurements, use a portable strip reader to measure the intensity of the test line:
Comparison with Reference Methods: Validate the AuNPs-LFIA results by comparing with standard chromatographic methods (LC-MS/MS or HPLC) using the same set of samples. Good agreement should be demonstrated between the results obtained by AuNPs-LFIA and LC-MS/MS, with correlation coefficients (R²) typically exceeding 0.95 for reliable assays [5].
Performance Characteristics:
Table 3: Troubleshooting guide for common issues in AuNPs-LFIA for this compound detection
| Problem | Possible Causes | Solutions |
|---|---|---|
| Weak or no control line | Insufficient conjugate release, improper storage, expired strips, inadequate sample volume | Check expiration date; ensure sufficient sample volume; verify proper storage conditions; test new batch of strips |
| High background | Non-specific binding, insufficient blocking, membrane quality issues | Optimize blocking conditions; include surfactants in running buffer; use higher quality membrane; adjust antibody concentration |
| False positive results | Cross-reactivity with structural analogs, matrix interference | Improve antibody specificity through hapten optimization; incorporate inline cleanup; dilute sample extract; use matrix-matched standards |
| False negative results | Analyte degradation, hook effect, insufficient sensitivity | Verify sample extraction procedure; check for proper storage of standards; validate with spiked samples; increase antibody affinity |
| Uneven flow | Inconsistent membrane quality, improper strip assembly, sample particulates | Centrifuge samples to remove particulates; ensure consistent membrane quality; verify proper overlap of components during assembly |
| Poor reproducibility | Inconsistent dispensing, conjugate batch variation, environmental factors | Standardize dispensing parameters; quality control for each conjugate batch; control temperature and humidity during testing |
Technical Notes:
The AuNP-based lateral flow immunoassay represents a robust and practical solution for rapid on-site detection of this compound residues in agricultural products. The integration of computer-aided hapten design has significantly improved antibody specificity, addressing previous limitations with cross-reactivity to structural analogs [5] [2]. With detection limits reaching 1.80-3.80 μg/kg in various vegetables and the ability to provide results within 30 minutes, this technology effectively bridges the gap between sophisticated laboratory instrumentation and the need for rapid screening in field conditions [5].
Future developments in AuNPs-LFIA for this compound detection will likely focus on several key areas:
The protocol outlined in this document provides researchers and industry professionals with a comprehensive framework for developing, optimizing, and implementing AuNP-based lateral flow immunoassays for this compound detection. By following these detailed application notes and protocols, laboratories can establish reliable screening methods that complement confirmatory laboratory analysis, ultimately contributing to improved food safety and regulatory compliance.
This compound (methyl 1H-benzimidazol-2-ylcarbamate) represents a systemic, broad-spectrum benzimidazole-type fungicide widely employed in agricultural practices to control fungal contamination in various food commodities, including fruits, vegetables, cereals, and seeds. Despite its effectiveness in preserving crop yield and quality, this compound has been classified as a major environmental pollutant with significant hazards to both humans and animals. Documented adverse effects include infertility, embryotoxicity, teratogenicity, hepatocellular dysfunction, endocrine-disrupting effects, and potential carcinogenicity according to World Health Organization classifications [1] [2]. While banned in most European Union countries, the United States, and Australia, this compound production and use continue in several countries including the United Kingdom, Portugal, India, China, and Brazil [1]. The European Union has established maximum residue limits (MRLs) for this compound in fruit juices at 200 ppb, with the sum of benzimidazole pesticides not exceeding 500 ppb [1] [3]. These regulations, coupled with concerns about children's significant consumption of fruit juices, necessitate reliable and sensitive detection methods for compliance monitoring and food safety assurance [1].
Traditional analytical techniques for this compound determination primarily rely on instrumental methods such as high-performance liquid chromatography coupled with mass spectroscopy or ultraviolet spectroscopy [1]. While offering excellent sensitivity and accuracy, these approaches often require sophisticated equipment, extensive sample preparation, trained personnel, and centralized laboratory facilities, limiting their utility for rapid screening at point-of-need locations. In contrast, immunochemical techniques provide alternative detection strategies characterized by lower cost, shorter analysis times, simplified protocols, minimal sample pretreatment, and high-throughput capacity [1]. Among these, the white light reflectance spectroscopy (WLRS) immunosensor emerges as a promising platform combining label-free operation, real-time monitoring capabilities, high sensitivity, and potential for miniaturization suitable for on-site applications [1] [4] [3].
The WLRS immunosensor employs a specialized optical configuration centered on a Si/SiO2 chip transducer. The fundamental setup comprises a white light source, a reflection probe consisting of seven optical fibers (six positioned peripherally and one centrally), and a spectrometer for spectral analysis [1] [3]. The six peripheral fibers guide incident light from the source to the chip surface, while the central fiber collects reflected light and directs it to the spectrometer. As light strikes the chip surface vertically, reflections occur at interfaces between materials with different refractive indices (silicon, silicon dioxide, and biomolecular layers) [1]. The interference between these reflected waves generates a characteristic reflectance spectrum that is captured by the spectrometer [3].
Biomolecular binding events occurring on the chip surface increase the effective thickness of the adlayer, resulting in a measurable shift in the interference spectrum. Dedicated software processes these spectral shifts in real-time using the Levenberg-Marquardt algorithm to calculate effective biomolecular adlayer thickness with a detection sensitivity of <0.1 nm [1] [3]. This quantitative conversion enables real-time monitoring of biomolecular interactions without requiring fluorescent or enzymatic labels, simplifying assay design and reducing potential background interference [1].
This compound detection employs a competitive immunoassay format due to the small molecular size of the target analyte, which prevents simultaneous binding by two antibodies in a sandwich format [1] [3]. The sensing surface is functionalized with a benzimidazole conjugate structurally similar to this compound but less toxic [1]. During assay execution, a mixture containing samples or standards together with a limited concentration of in-house developed rabbit polyclonal anti-carbendazim antibody is delivered to the functionalized chip surface [3].
The following diagram illustrates the competitive immunoassay format and signal enhancement strategy:
Figure 1: Competitive immunoassay format and signal enhancement strategy for this compound detection using WLRS immunosensor
In this competitive format, this compound present in the sample and the immobilized benzimidazole conjugate compete for the limited binding sites on the anti-carbendazim antibodies [1] [3]. Consequently, the amount of antibody captured on the chip surface is inversely proportional to the this compound concentration in the sample. To amplify the detection signal, the primary immunoreaction is followed by two enhancement steps: introduction of a biotinylated secondary antibody that binds to the captured primary antibody, and subsequent addition of streptavidin, which further increases the thickness of the biomolecular adlayer due to its strong affinity for biotin [1]. This signal amplification strategy significantly enhances detection sensitivity without compromising assay specificity.
The chip functionalization process involves sequential chemical modifications to create a surface capable of specifically capturing anti-carbendazim antibodies through the immobilized benzimidazole conjugate:
Chip cleaning and silanization: Si/SiO2 chips (5 mm × 15 mm) are initially cleaned by sequential sonication in acetone and isopropanol to remove organic contaminants [1]. The chips are then treated with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amino groups on the SiO2 surface, creating a reactive interface for subsequent conjugation chemistry [1] [3].
Benzimidazole conjugate immobilization: The in-house synthesized benzimidazole conjugate is covalently attached to the aminated chip surface. This conjugate consists of a lysine-core peptidyl moiety functionalized with 3-maleimidopropionic acid and subsequently coupled to 2-mercaptobenzimidazole through its thiol functional group [1] [3]. The structural similarity between 2-mercaptobenzimidazole and this compound ensures proper antibody recognition while reducing toxicity during handling.
Surface blocking: Following conjugate immobilization, remaining reactive sites on the chip surface are blocked with bovine serum albumin (BSA) or other suitable blocking agents to minimize nonspecific binding during immunoassays [1]. The functionalized chips can be stored dry at 4°C for extended periods until use.
The step-by-step procedure for this compound detection using the WLRS immunosensor is as follows:
Step 1: Pre-incubation: Mix 100 μL of standard or prepared sample with 100 μL of anti-carbendazim antibody solution (optimized concentration) and incubate for 60 minutes at room temperature to allow the competitive binding reaction to initiate in solution [1] [3].
Step 2: Primary immunoreaction: Deliver the pre-incubated mixture to the functionalized chip surface at a constant flow rate (e.g., 10 μL/min) while continuously monitoring the reflectance spectrum. The competitive binding between free this compound and immobilized benzimidazole conjugate for antibody binding sites occurs during this phase, typically requiring 10-15 minutes [1] [3].
Step 3: Secondary antibody binding: Introduce biotinylated goat anti-rabbit IgG solution (typically at 10 μg/mL in suitable buffer) to the chip surface without any washing step between additions. The secondary antibody binds specifically to the captured primary anti-carbendazim antibodies, resulting in a measurable increase in adlayer thickness [1].
Step 4: Streptavidin amplification: Deliver streptavidin solution (typically at 10 μg/mL) to further enhance the sensor signal through the strong biotin-streptavidin interaction, which adds additional mass to the adlayer [1] [3].
Step 5: Regeneration (optional): For reusable chips, regenerate the surface by applying a regeneration solution (e.g., glycine-HCl, pH 2.0-2.5) for 1-2 minutes to dissociate the immunocomplexes without damaging the immobilized benzimidazole conjugate [1]. The chip can then be re-equilibrated with running buffer for subsequent analyses.
For accurate determination of this compound in fruit juices, the following sample preparation procedure is recommended:
Sample filtration: Centrifuge commercial fruit juice samples at 10,000 × g for 10 minutes to remove particulate matter. Filter the supernatant through polytetrafluoroethylene (PTFE) syringe filters with 0.45 μm pore size to eliminate remaining insoluble components [1].
Dilution and pH adjustment: Dilute the filtered juice sample 1:1 (v/v) with the assay buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize matrix effects and adjust the pH to approximately 7.4 if necessary [1] [3]. For samples with expected high this compound concentrations, further dilutions may be required to fall within the analytical range of the assay.
Negative controls: Include this compound-free juice samples as negative controls to establish baseline signals and validate assay specificity. For method validation and recovery studies, prepare this compound-fortified samples by adding known amounts of this compound stock solution to this compound-free juice matrices [1].
The WLRS immunosensor demonstrates excellent sensitivity for this compound detection, with a limit of detection (LoD) of 20 ng/mL in fruit juice samples, which is significantly below the European Union MRL of 200 ppb (200 ng/mL) [1] [4] [3]. This detection capability ensures reliable quantification at regulatory thresholds with substantial safety margins. The dynamic range of the assay typically extends from 20 ng/mL to 20 μg/mL, covering both trace-level detection and higher concentration measurements without requiring sample dilution [1]. The assay completes within 30 minutes total analysis time, including the 60-minute pre-incubation step that significantly enhances assay sensitivity by allowing the competitive binding reaction to approach equilibrium before introduction to the sensor surface [1] [3].
Method validation studies demonstrate outstanding precision and reproducibility for the WLRS immunosensor. Intra-assay precision, expressed as coefficient of variation (CV), is ≤6.9%, while inter-assay precision shows CV values ≤9.4% across multiple experiments and different chip batches [1] [3]. These precision metrics indicate excellent repeatability and intermediate precision, essential for reliable routine analysis. Accuracy, evaluated through recovery experiments using this compound-spiked fruit juice samples, typically yields recovery rates between 90-110%, confirming minimal matrix interference and satisfactory method accuracy [1]. The robust performance across different fruit juice types (including orange, apple, and grape juices) highlights the effectiveness of the sample preparation protocol in alleviating matrix effects [1] [3].
Table 1: Analytical Performance Characteristics of WLRS Immunosensor for this compound Detection
| Performance Parameter | Value | Experimental Conditions |
|---|---|---|
| Limit of Detection (LoD) | 20 ng/mL | Fruit juice matrices |
| Dynamic Range | 20 ng/mL - 20 μg/mL | This compound standards in buffer |
| Total Analysis Time | <30 min | Excluding 60 min pre-incubation |
| Intra-Assay Precision (CV) | ≤6.9% | n=8 replicates |
| Inter-Assay Precision (CV) | ≤9.4% | n=6 different days |
| Chip-to-Chip Reproducibility | ≤10% | n=4 different chips |
The WLRS immunosensor exhibits high specificity for this compound, attributable to the selectively developed polyclonal antibody raised against benzimidazole derivatives [1] [4]. While comprehensive cross-reactivity data with structurally related fungicides (e.g., thiabendazole, benomyl, thiophanate-methyl) were not fully detailed in the available literature, the in-house developed antibody showed minimal cross-reactivity with common juice matrix components, ensuring reliable detection in complex samples [1]. The competitive assay format further enhances specificity, as only antibodies with affinity for both this compound and the immobilized benzimidazole conjugate contribute to the detection signal.
The following table compares the WLRS immunosensor with other analytical methods for this compound detection:
Table 2: Comparison of Analytical Methods for this compound Detection
| Method | Detection Principle | LoD | Analysis Time | Advantages | Limitations |
|---|---|---|---|---|---|
| WLRS Immunosensor | Competitive immunoassay with optical detection | 20 ng/mL | <30 min | Fast analysis, suitable for on-site use, minimal sample prep | Requires antibody production |
| HPLC-MS/MS | Chromatographic separation with mass spectrometry | ~1 ng/mL | >60 min | High sensitivity and specificity, multi-residue analysis | Expensive equipment, requires trained personnel |
| Upconversion-MnO2 LRET | Luminescence resonance energy transfer | 0.05 ng/mL | ~60 min | Ultra-high sensitivity | Complex nanoparticle synthesis |
| Electrochemical Sensor | Electron transfer measurement | ~10 ng/mL | <30 min | Portability, low cost | Electrode fouling in complex matrices |
For optimal performance of the WLRS immunosensor in practical applications, several implementation factors should be considered:
Matrix effects mitigation: The simple sample preparation protocol involving dilution and filtration effectively minimizes matrix interference in various fruit juice types [1]. However, for samples with exceptionally high pigment content (e.g., concentrated berry juices), additional dilution or clean-up steps may be necessary to prevent nonspecific binding. Method validation should include recovery studies using the specific juice matrix of interest to verify accurate quantification [1] [3].
Regeneration and chip reusability: The functionalized chips demonstrate potential for regeneration and reuse, significantly reducing the per-test cost [1]. Optimal regeneration typically involves a brief (1-2 minute) exposure to low-pH solutions (e.g., glycine-HCl, pH 2.0-2.5) followed by thorough washing with running buffer. Chip performance should be monitored over multiple regeneration cycles, with typical chips maintaining >90% of initial response after 5-10 regeneration cycles [1].
Temperature effects: The WLRS immunosensor operates effectively at ambient temperature (20-25°C), with no stringent temperature control requirements under laboratory conditions [1]. For field applications, temperature stabilization may be necessary to ensure reproducible results, as antibody binding kinetics can be temperature-dependent.
Common issues and recommended solutions during WLRS immunosensor operation:
High background signal: This may indicate insufficient blocking or matrix interference. Remedies include increasing BSA concentration in blocking solution, extending blocking time, optimizing sample dilution factor, or incorporating additional washing steps between reagent additions [1].
Poor reproducibility: Inconsistent results between replicates often stem from flow rate fluctuations, air bubbles in the fluidic system, or chip surface contamination. Ensure stable flow rates, degas buffers before use, and implement proper chip cleaning and storage protocols [1] [3].
Reduced signal intensity: Signal attenuation over multiple chip uses may indicate antibody degradation, surface fouling, or incomplete regeneration. Check antibody storage conditions, implement more stringent regeneration protocols, or consider using fresh chips for critical measurements [1].
Calibration curve distortion: Nonlinear or distorted calibration curves may result from antibody concentration optimization needs or incubation time adjustments. Titrate antibody concentration to achieve approximately 70% binding of maximum signal at zero analyte concentration, and verify pre-incubation time is sufficient for equilibrium approaching [1] [3].
The WLRS immunosensor represents a robust, sensitive, and rapid analytical platform for this compound detection in fruit juices and other food matrices. With its excellent analytical performance (LoD of 20 ng/mL, CVs ≤9.4%, and analysis time <30 minutes), straightforward sample preparation, and potential for miniaturization, this technology offers significant advantages for food safety monitoring at both laboratory and point-of-need settings [1] [4] [3]. The combination of label-free detection, real-time monitoring capabilities, and regeneration potential positions the WLRS immunosensor as a valuable tool for ensuring regulatory compliance and protecting consumer health against this compound exposure risks. Future development directions include multiplexed detection platforms for simultaneous determination of multiple pesticide residues and further miniaturization for field-deployable devices [1].
Molecularly imprinted polymers (MIPs) are synthetic biomimetic materials with predetermined selectivity for target analytes, making them ideal for chemical sensing and separation applications. These polymers function as artificial recognition elements that mimic natural binding systems such as antibodies and receptors, but with superior chemical and thermal stability compared to their biological counterparts. The fundamental principle behind MIP technology involves creating specific recognition sites within a polymer matrix through the use of a template molecule (the target analyte) around which functional monomers are arranged prior to polymerization. Following template removal, these sites exhibit complementary size, shape, and functional groups to the original template, enabling selective rebinding.
The application of MIPs for this compound (methyl N-(1H-benzimidazol-2-yl)carbamate) detection is particularly valuable in agricultural and environmental monitoring. This compound is a broad-spectrum systemic fungicide widely used to control fungal diseases in crops, but it poses significant environmental and health risks due to its persistence and potential carcinogenicity. Many countries have established strict maximum residue limits (MRLs) for this compound, creating a demand for sensitive and selective detection methods. Traditional analytical techniques like HPLC and LC-MS, while effective, can be costly and time-consuming, requiring sophisticated instrumentation and specialized operators. MIP-based sensors and extraction materials offer a robust, cost-effective alternative with the potential for field deployment and rapid analysis.
The significance of MIPs in this compound analysis stems from their unique advantages over biological recognition elements. MIPs demonstrate exceptional stability under harsh chemical conditions, extended shelf life without degradation, and resistance to thermal denaturation. Furthermore, their synthesis is more economical and scalable than production of antibodies, and they can be engineered for specific application requirements through careful selection of functional monomers and polymerization conditions. These characteristics make MIPs particularly suitable for monitoring this compound residues in complex matrices such as food products, environmental samples, and biological fluids, where selectivity and reliability are paramount.
Various synthetic approaches have been developed for creating molecularly imprinted polymers specific to this compound, each offering distinct advantages for particular applications. The selection of synthesis method significantly influences the morphological characteristics, binding performance, and practical utility of the resulting MIPs. The most common techniques include precipitation polymerization, surface imprinting, and electrochemical sensor preparation, with each method employing different functional monomers, cross-linkers, and porogenic solvents to optimize recognition properties.
Table 1: Comparison of MIP Synthesis Methods for this compound Detection
| Synthesis Method | Functional Monomers | Cross-linker | Porogen/Solvent | Template:Monomer:Cross-linker Ratio | Key Advantages |
|---|---|---|---|---|---|
| Precipitation Polymerization | Methacrylamide, Methacrylic acid | Ethylene glycol dimethacrylate (EGDMA) | Acetonitrile | 1:4:20 (0.5 mmol CBZ:2 mmol MAA:10 mmol EGDMA) | High imprinting factor (2.69), Uniform particle size [1] [2] |
| Surface Imprinting on Cotton | 4-vinylpyridine (4-VP) | N,N'-methylenebisacrylamide (MBAAm) | Acetonitrile | 1:8:40 | Rapid binding kinetics, Reusable platform [3] |
| Electrochemical Sensor MIP | 1-vinyl imidazole, Methacrylic acid | EGDMA | Ethanol/Water | 1:4:20 (0.2 mmol CBZ:0.8 mmol VI:4 mmol EGDMA) | Enhanced electron transfer, Compatible with electrode systems [4] [5] |
| Nanocomposite MIP | β-cyclodextrin, Thionine | Not specified | Not specified | Mixed functional monomers | Synergistic recognition, Ratiometric detection [6] |
The precipitation polymerization method produces spherical MIP particles with high surface area and uniform binding site distribution. This technique involves dissolving the this compound template, functional monomers, and cross-linker in a porogenic solvent, followed by initiation of polymerization. The growing polymer chains eventually precipitate out of solution as discrete particles, eliminating the need for mechanical grinding. This method yielded MIPs with an imprinting factor of 2.69 and maximum adsorption capacity of 28.32 mg g⁻¹ for this compound, demonstrating excellent selectivity over structurally related compounds [1] [2].
Surface imprinting techniques have been developed to address mass transfer limitations and template leakage issues associated with traditional bulk imprinted polymers. By confining the recognition sites to material surfaces, these MIPs exhibit faster binding kinetics and more accessible binding cavities. A particularly innovative approach involved grafting MIP layers onto cotton fabric using surface-initiated reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization. This created a flexible, reusable platform that could be integrated with spectrofluorimetry for rapid this compound detection in orange juice, achieving complete adsorption within 30 minutes [3].
For electrochemical sensor applications, MIPs are typically synthesized as thin films directly on electrode surfaces or incorporated into carbon paste composites. The synthesis often employs monomers with electroactive properties or combines traditional imprinting with conductive nanomaterials to enhance signal transduction. One effective protocol utilized 1-vinyl imidazole as a functional monomer with EGDMA cross-linking, resulting in MIPs that demonstrated 82.4% adsorption capacity compared to 41% for non-imprinted polymers (NIPs) when validated with HPLC [5]. Another approach combined MIPs with multi-walled carbon nanotubes (MWCNTs) in carbon paste electrodes, creating sensors with significantly enhanced current responses for this compound detection [4].
Materials Required: this compound (template, 0.5 mmol), methacrylic acid (functional monomer, 2 mmol), ethylene glycol dimethacrylate (cross-linker, 10 mmol), 2,2-azobisisobutyronitrile (AIBN, initiator, 40 mg), acetonitrile (porogen, 30 mL), chloroform (30 mL), methanol (for extraction), double-distilled water.
Step-by-Step Procedure:
Materials Required: Cotton fabric (pre-treated with NaOH), 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, RAFT agent), 3-methacryloylpropyl trimethoxysilane (MPS), this compound (template), 4-vinylpyridine (functional monomer), N,N'-methylenebisacrylamide (MBAAm, cross-linker), AIBN initiator, acetonitrile, N,N´-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane [3].
Functionalization and Imprinting Procedure:
Materials Required: Carbon paste electrode or glassy carbon electrode, multi-walled carbon nanotubes (MWCNTs), MIP particles, paraffin oil, graphite powder, nafion solution, ethanol, acetate buffer (pH 4.0) [4] [5].
Sensor Fabrication Procedure:
Diagram 1: Comprehensive workflow for molecularly imprinted polymer synthesis showing the three main phases of preparation, polymerization, and post-processing, with indications of the different methodological approaches that can be implemented.
Comprehensive characterization of MIP binding properties is essential for validating synthetic success and optimizing performance parameters. Binding isotherms provide critical information about adsorption capacity and affinity, while selectivity studies confirm molecular recognition specificity against structurally similar compounds.
Table 2: Performance Characteristics of this compound-Imprinted MIPs
| MIP Type | Maximum Adsorption Capacity | Imprinting Factor | Linear Detection Range | Limit of Detection | Application Samples |
|---|---|---|---|---|---|
| Bulk MIP (Methacrylamide) | 28.32 mg g⁻¹ | 2.69 | Not specified | Not specified | Tap water, lake water, well water, fruits, vegetables [1] |
| MIP-Modified Carbon Paste Electrode | Not specified | Not specified | 1 × 10⁻¹⁰ to 5 × 10⁻⁸ mol L⁻¹ | 0.2 × 10⁻¹⁰ mol L⁻¹ | Water, fruit, agricultural wastewater, urine [4] |
| MIP-Coated Cotton Fabric | Not specified | Not specified | Not specified | Not specified | Orange juice [3] |
| MIP/MWCNT Electrochemical Sensor | 82.4% (HPLC method) | ~2.0 (vs NIP 41%) | 2-20 ppm | 1.0 ppm (DPV) | River water [5] |
Binding Isotherm Experiments: To evaluate adsorption capacity, incubate 4.0 mg of MIP with 5.0 mL of this compound solutions at varying concentrations (2-20 ppm) for equilibrium binding studies. Shake the mixtures at room temperature for 12 hours to reach adsorption equilibrium. Separate the polymer particles by centrifugation and quantify the free this compound concentration in the supernatant using HPLC or spectrophotometric methods. Calculate the amount of this compound bound to the MIP using mass balance equations. Plot adsorption isotherms (amount adsorbed vs. equilibrium concentration) and fit with Langmuir or Freundlich models to determine maximum binding capacity and affinity constants [5].
Selectivity Experiments: Evaluate MIP specificity by testing cross-reactivity with structurally related compounds such as thiabendazole and aminobenzimidazole. Perform parallel binding experiments with these analogs under identical conditions. Calculate the selectivity coefficient (α) as the ratio of distribution coefficients for this compound versus competitors, and the relative selectivity coefficient (α') comparing MIP to NIP performance. Well-imprinted polymers typically exhibit 2-3 times higher selectivity for the target this compound compared to structural analogs, demonstrating effective molecular recognition [3].
Kinetic Studies: Determine binding rates by measuring this compound adsorption at various time intervals. For surface-imprinted MIPs, equilibrium is typically reached within 30-60 minutes, while bulk MIPs may require several hours due to diffusional limitations. Fit kinetic data to pseudo-first-order or pseudo-second-order models to understand the rate-controlling steps in the adsorption process [3].
Sample Preparation Protocols:
Validation Against Reference Methods: Compare MIP-based detection results with established analytical methods such as HPLC with UV or MS detection. For example, one study reported excellent correlation between MIP-electrochemical sensor and HPLC analyses of river water samples, with recovery rates of 94-104% for the electrochemical method versus 94-101% for HPLC, confirming method reliability [5].
Diagram 2: Electrochemical sensor fabrication workflow showing two alternative paths for carbon paste electrode (CPE) preparation and glassy carbon electrode (GCE) modification, followed by activation and application steps for this compound detection in various sample matrices.
Incomplete Template Removal: If template residues persist after standard extraction protocols, try using more polar solvent mixtures (e.g., methanol with 10% acetic acid) or employ ultrasonic-assisted extraction. Monitor extraction efficiency by analyzing wash solutions until no this compound is detected. Incomplete removal can lead to high background signals and reduced binding capacity in subsequent applications [1].
Low Binding Capacity: If synthesized MIPs demonstrate poor adsorption capacity, optimize the template:monomer:cross-linker ratio systematically. Ensure sufficient pre-complexation time between template and functional monomer before polymerization initiation. Consider testing alternative functional monomers that form stronger interactions with this compound, such as those with complementary hydrogen bonding or π-π stacking capabilities [2].
Batch-to-Batch Variability: To improve reproducibility, strictly control polymerization temperature (±1°C), use high-purity reagents, and maintain consistent mixing rates during polymerization. Consider implementing automated synthesis systems for large-scale production to minimize human-induced variations [3].
Non-Specific Binding Issues: High non-specific binding in NIP controls indicates poor imprinting efficiency. Incorporate polar modifiers in the polymerization mixture to reduce non-specific interactions. For electrochemical sensors, the improved differential MIP strategy using mixed functional monomers (β-cyclodextrin and thionine) can reduce interference levels to -13% to 15% of those in standard MIP modes [6].
Functional Monomer Selection: The choice of functional monomer significantly impacts MIP performance. Methacrylic acid works well for this compound through hydrogen bonding with its carbamate and benzimidazole groups, while 4-vinylpyridine and 1-vinyl imidazole provide additional π-π stacking interactions with the aromatic rings. Monomer screening is recommended to identify optimal components for specific applications [1] [5].
Cross-linker Proportion: Higher cross-linking densities (typically 70-90%) create more rigid polymer networks that better preserve binding site geometry. However, excessive cross-linking may limit site accessibility. Balance structural stability with mass transfer kinetics by testing cross-linker proportions between 70-85% of total monomers [1].
Porogen Effects: Solvent polarity significantly influences template-monomer complex formation and pore structure. Acetonitrile has proven effective for this compound imprinting, but alternative solvents like chloroform, toluene, or dimethylformamide may be tested if performance is suboptimal. The porogen should dissolve all components while promoting specific interactions between template and functional monomers [2].
Molecularly imprinted polymers represent a powerful tool for selective this compound detection across environmental, agricultural, and biological matrices. The synthesis protocols detailed in these Application Notes provide researchers with robust methodologies for creating MIPs with high specificity and binding affinity for this compound. Through careful attention to monomer selection, polymerization conditions, and template removal, these synthetic receptors can be tailored to various application formats including solid-phase extraction, electrochemical sensing, and surface-imprinted materials.
The exceptional stability, selectivity, and cost-effectiveness of MIPs position them as viable alternatives to biological recognition elements, particularly for field-deployable monitoring devices and routine analysis where antibody instability would be problematic. Future developments in MIP technology for this compound detection will likely focus on multiplexed sensing platforms, enhanced nanomaterial integration, and miniaturized portable devices capable of on-site analysis with laboratory-level sensitivity and reliability.
Carbendazim (methyl benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide widely used in agriculture, horticulture, and forestry to control fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. With the chemical formula C₉H₉N₃O₂ and molecular weight of 191.19, it exhibits persistent environmental residues with a half-life of up to 25 months in water and 6-12 months in bare soil, posing significant ecological and health risks through the food chain. [1] While effective against fungal pathogens, this compound accumulation in ecosystems has driven research into remediation strategies, with microbial degradation emerging as a sustainable, cost-effective solution that transforms toxic compounds into environmentally acceptable metabolites.
The Bacillus pumilus group comprises versatile Gram-positive, aerobic or facultative anaerobic, rod-shaped bacteria capable of forming highly resistant endospores that survive environmental stresses including UV light, desiccation, and oxidizers like hydrogen peroxide. [2] [3] Strain NY97-1 specifically demonstrates efficient this compound degradation capabilities under aerobic conditions, making it a promising candidate for bioremediation applications in contaminated soils and agricultural systems. This bacterium, isolated from environmental samples, shares genomic features with other B. pumilus strains while possessing unique metabolic adaptations that enable it to utilize this compound as a carbon and energy source under optimized conditions. [4]
The degradation performance of Bacillus pumilus strain NY97-1 is significantly influenced by several environmental parameters. Through systematic investigation, researchers have identified optimal conditions that maximize this compound breakdown while providing insights into the bacterium's metabolic requirements.
Table 1: Optimization of Environmental Factors for this compound Degradation by B. pumilus NY97-1 [4]
| Factor | Tested Range | Optimal Condition | Degradation Rate at Optimal Condition | Notes |
|---|---|---|---|---|
| Initial this compound Concentration | 10-300 mg/L | 300 mg/L | 90.07% in 24 hours | Higher concentrations surprisingly enhanced degradation rates |
| Temperature | Not specified in results | 30°C | Measured at various concentrations | Standard incubation temperature used |
| pH Levels | 4-10 | Neutral to slightly basic (within 4-10 range) | 87.76% (highest in range) | Lowest degradation (61.55%) observed at pH 4 |
| Nitrogen Source | Organic vs. inorganic | Organic nitrogen | Significant improvement | Inorganic nitrogen sources had negative effects |
| Aeration Conditions | Aerobic vs. anaerobic | Aerobic | Required for optimal performance | Standard condition for this strain |
The data reveals several unexpected relationships, particularly the positive correlation between initial this compound concentration and degradation efficiency. This suggests that the bacterium may upregulate degradation pathways in response to substrate availability, a valuable trait for treating heavily contaminated sites. The strong preference for organic nitrogen sources over inorganic alternatives indicates specific metabolic requirements that should be considered when formulating biostimulation strategies.
Table 2: Comparative Degradation Performance Across Different Bacterial Strains [1]
| Bacterial Strain | Degradation Rate | Time Frame | Optimal Conditions | Notable Characteristics |
|---|---|---|---|---|
| Bacillus pumilus NY97-1 | 90.07% | 24 hours | 30°C, organic N source | High efficiency at elevated concentrations |
| Rhodococcus erythropolis djl-11 | 86.6% | 7 days | 28°C | Average degradation rate of 333.33 mg·L⁻¹·d⁻¹ |
| Pseudomonas sp. CBW | Significant degradation reported | Not specified | Specific conditions not detailed | New bacterial resource for this compound degradation |
| Ralstonia sp. strain | Effective degradation | Varies | Isolated from contaminated sites | Capable of using this compound as carbon source |
| Mixed Culture Consortia | Enhanced degradation | Varies by study | Immobilization improves efficiency | Synergistic effects between multiple species |
The comparative data indicates that B. pumilus NY97-1 demonstrates superior degradation kinetics, achieving high removal rates within 24 hours compared to days or weeks required by other strains. This rapid action is particularly valuable for time-sensitive remediation applications where quick reduction of contaminant levels is critical.
High-Performance Liquid Chromatography (HPLC) with UV detection serves as the primary analytical method for characterizing this compound degradation in culture medium. This method provides precise quantification of parent compound disappearance and can be configured to detect major metabolites, including 2-aminobenzimidazole (2-AB), which is a common intermediate in bacterial degradation pathways. [4] Additional analytical approaches mentioned in the literature include:
Materials Required:
Procedure:
Revive frozen stock cultures by streaking onto nutrient agar plates supplemented with 50 mg/L this compound. Incubate at 30°C for 24-48 hours until visible colonies form.
Prepare pre-culture inoculum by transferring a single colony to 50-100 mL of sterile mineral salts medium containing:
Incubate pre-culture at 30°C with shaking at 150-200 rpm for 16-24 hours (late logarithmic phase). This culture serves as the inoculum for degradation experiments.
Determine cell density optically (OD₆₀₀) and standardize inoculum size to ensure consistent initial bacterial concentrations across experiments.
Experimental Setup:
Prepare experimental flasks containing:
Inoculate treatment flasks with standardized pre-culture to achieve initial OD₆₀₀ of approximately 0.1 (∼10⁷ CFU/mL). Maintain uninoculated controls with equivalent this compound concentrations to account for abiotic degradation.
Incubate triplicate sets of flasks at 30°C with shaking at 150-200 rpm to maintain aerobic conditions. Sample at predetermined time intervals (0, 6, 12, 24, 48 hours) for this compound residue analysis.
Process samples by centrifuging at 10,000 × g for 10 minutes to separate bacterial cells from supernatant. Collect supernatant for this compound analysis via HPLC.
HPLC Analysis Method [4]:
Quantification:
The degradation of this compound by B. pumilus NY97-1 follows a defined metabolic pathway that initiates with hydrolysis and progresses through ring cleavage steps, ultimately leading to complete mineralization or formation of less toxic metabolites.
Figure 1: this compound Degradation Pathway by B. pumilus NY97-1
The initial hydrolysis step represents the critical first stage where this compound is converted to 2-aminobenzimidazole (2-AB) through cleavage of the carbamate ester bond. This reaction is mediated by specific hydrolytic enzymes, with recent research identifying MheI and CbmA as the key enzymes responsible for breaking ester and amide bonds, respectively. [1] The subsequent ring cleavage steps represent the rate-limiting stage in complete mineralization, requiring additional enzymatic activities to break down the benzimidazole structure into basic metabolic intermediates that can enter central carbon metabolism.
The metabolic capabilities of B. pumilus NY97-1 can be visualized through its complete response to this compound exposure:
Figure 2: Complete Metabolic Response of B. pumilus to this compound
The genetic basis for this compound degradation involves specific genes that code for the hydrolytic enzymes, with evidence suggesting these may be located on mobile genetic elements or plasmids, explaining their distribution across diverse bacterial genera. [1] The regulation of these genes appears to be influenced by both substrate presence and environmental conditions, with optimal expression occurring under the nutrient conditions described in Section 2.
Table 3: Troubleshooting Guide for this compound Degradation Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Degradation Rates | Suboptimal temperature, incorrect pH, poor aeration | Verify incubation conditions (30°C, pH 7, adequate shaking) |
| High Variability Between Replicates | Inconsistent inoculum size, uneven mixing | Standardize inoculum preparation, ensure proper mixing before sampling |
| Abiotic Degradation in Controls | Photodegradation, chemical instability | Protect flasks from light, use sterile controls, check chemical purity |
| Poor Bacterial Growth | Nutrient deficiency, substrate toxicity | Verify organic nitrogen supplement, start with lower this compound concentrations |
| Inconsistent HPLC Results | Column degradation, sample contamination, improper calibration | Freshly prepare mobile phase, filter samples, recalibrate instrument |
While this protocol provides robust results under laboratory conditions, researchers should be aware of several inherent limitations:
Scale-up Challenges: The optimized conditions for 50-100 mL cultures may not directly translate to large-scale bioreactor systems where oxygen transfer, mixing efficiency, and heat dissipation become limiting factors.
Environmental Variability: Soil composition, competing microbiota, and fluctuating environmental conditions in field applications may significantly reduce degradation efficiency compared to controlled laboratory settings.
Metabolite Accumulation: The protocol focuses on parent compound disappearance, but incomplete mineralization may lead to potentially persistent metabolites like 2-aminobenzimidazole that require additional monitoring.
Strain Stability: Long-term maintenance of degradation capability may require selective pressure (substrate presence) to prevent loss of functional genes through repeated subculturing.
The optimized degradation protocol using B. pumilus NY97-1 has several practical environmental applications:
Soil Bioremediation: Application of the strain as a bioinoculant in this compound-contaminated agricultural soils, particularly in areas with historical fungicide use where residue levels impede crop rotation.
Wastewater Treatment: Integration into bioreactor systems for treating pesticide manufacturing effluent or runoff water containing high this compound concentrations.
Bioaugmentation Strategies: Combination with other complementary pesticide-degrading bacteria to create consortium-based treatments for sites with mixed pesticide contamination.
Biosensor Development: Utilization of the strain's specific response to this compound in developing microbial biosensors for environmental monitoring, as demonstrated with related strains like Rhodococcus qingshengii GlMm1. [5]
The application notes and protocols presented demonstrate that Bacillus pumilus strain NY97-1 provides an efficient, reliable system for this compound degradation under optimized laboratory conditions. The key advantages of this system include its high degradation rates (exceeding 90% within 24 hours at optimal conditions), ability to function at relatively high pesticide concentrations, and minimal requirements for expensive supplements.
Future research should focus on:
Genetic Engineering: Enhancement of degradation efficiency through overexpression of key enzymes (MheI and CbmA) or expansion of substrate range through genetic modification.
Field Validation: Conducting controlled field trials to assess performance under realistic environmental conditions and determine ecological impacts of bioaugmentation.
Formulation Development: Creating shelf-stable, easy-to-apply formulations (e.g., spore-based preparations) that improve practicality for end-users.
Pathway Elucidation: Complete mapping of the degradation pathway and identification of rate-limiting steps to further optimize the process.
This protocol provides researchers with a solid foundation for investigating and implementing microbial degradation of this compound, contributing to sustainable approaches for addressing pesticide contamination in agricultural and natural ecosystems.
Cold Atmospheric Plasma (CAP) represents an advanced non-thermal technology that has emerged as a powerful tool for degrading environmental contaminants, including persistent pesticides like carbendazim. CAP is characterized by a partially ionized gas composed of ions, electrons, neutral atoms, and molecules alongside various reactive species, all operating at or near room temperature, making it particularly suitable for applications involving heat-sensitive materials. [1] The efficacy of CAP in degradation processes primarily stems from its generation of Reactive Oxygen and Nitrogen Species (RONS), including hydroxyl radicals (•OH), ozone (O₃), atomic oxygen (O), hydrogen peroxide (H₂O₂), and various nitrogen oxides, which collectively contribute to breaking down complex organic pollutants into simpler, less toxic compounds. [1] [2]
The relevance of CAP technology for This compound degradation is particularly significant given the environmental persistence and potential toxicity of this widely used fungicide. This compound (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide employed extensively in agriculture, horticulture, forestry, and food preservation systems. [3] Despite its effectiveness against fungal pathogens, this compound exhibits considerable environmental persistence, with a half-life ranging from 3 to 25 months depending on environmental conditions, leading to accumulation in soil, water systems, and food chains. [3] This persistence, coupled with potential toxic effects on non-target organisms including hematologic, reproductive, and developmental toxicity, necessitates the development of efficient degradation methods. [3] CAP technology offers a sustainable alternative to conventional degradation approaches, operating without chemical additives and with minimal energy requirements compared to advanced oxidation processes.
Table 1: Comparative Efficiency of Different CAP Systems in this compound Degradation
| Plasma System Type | Optimal Parameters | Initial Concentration | Treatment Time | Degradation Efficiency | Key Reactive Species | Reference |
|---|---|---|---|---|---|---|
| Dielectric Barrier Discharge (DBD) | 160 kV, 50 Hz | 0.5 μg/mL | 10 min | 89.04% | OH•, O₃, RONS | [4] |
| DBD Plasma | 70-80 kV | Not specified | Time-dependent | 75-89% (CFX) 88-92% (OFX) | OH•, O₃, H₂O₂ | [2] |
| Atmospheric Air Plasma | 80 kV | Not specified | Kinetic model-based | k = 0.054 min⁻¹ | OH•, O₃ (primary) | [2] |
Table 2: Comparison of CAP with Other this compound Degradation Technologies
| Degradation Method | Operating Conditions | Time Required | Efficiency | Advantages | Limitations |
|---|---|---|---|---|---|
| Cold Atmospheric Plasma | Room temperature, atmospheric pressure | 10-30 minutes | 75-89% | No chemical additives, minimal temperature impact, operates at ambient conditions | Specialized equipment required |
| UV/H₂O₂ | UV irradiation with H₂O₂ addition | Varies based on concentration | High (kinetic constant: 2.2±0.3 × 10⁹ M⁻¹ s⁻¹ for HO•) | Established method, high efficiency | Chemical additives required, potential byproducts |
| Microbial Degradation | Ambient conditions, specific bacterial strains | Days to weeks | Strain-dependent | Environmentally friendly, self-sustaining | Slow process, sensitive to environmental conditions |
| Acoustic Ozone (O₃/US) | Ultrasonic irradiation with ozone | Minutes to hours | Efficient | Synergistic effect | Complex setup, energy intensive |
The degradation efficiency of CAP against this compound is influenced by several operational parameters, including applied voltage, treatment time, reactor configuration, and the composition of the working gas. [4] Research demonstrates that increasing applied voltage typically enhances degradation rates due to heightened generation of reactive species. For instance, elevating voltage from 70 kV to 80 kV in a DBD system increased this compound degradation from 75% to 89% after equivalent treatment times. [2] The kinetics of degradation generally follow pseudo-first-order patterns, with rate constants proportional to the energy input and reactive species concentration. The presence of organic matter in complex matrices like wastewater can reduce degradation efficiency by approximately 10% due to competitive consumption of reactive species, though CAP remains effective in such environments. [2]
Table 3: Standard Operating Protocol for DBD Plasma-Mediated this compound Degradation
| Step | Procedure | Parameters | Quality Control |
|---|---|---|---|
| Solution Preparation | Dissolve this compound in appropriate solvent (e.g., water, buffer, or simulated wastewater) | Concentration: 0.1-10 μg/mL based on experimental requirements | Verify concentration via HPLC-UV |
| Reactor Setup | Assemble DBD plasma system with power supply, electrodes, and reaction chamber | Electrode gap: 1-5 mm; Dielectric material: quartz or alumina | Check for electrical continuity and proper sealing |
| Plasma Treatment | Introduce this compound solution into reaction chamber; initiate plasma discharge | Voltage: 160 kV; Frequency: 50 Hz; Treatment time: 0-30 min | Monitor plasma stability via oscilloscope |
| Process Monitoring | Withdraw aliquots at predetermined time intervals | Time points: 0, 2, 5, 10, 15, 20, 30 min | Record temperature and observable changes |
| Sample Analysis | Analyze samples for residual this compound and degradation products | HPLC-MS/MS for identification; GC-MS for verification | Include calibration standards with each run |
| Toxicity Assessment | Evaluate ecotoxicity of degradation products using bioassays | Yeast survival assay; Bacterial toxicity tests | Compare to untreated this compound controls |
The Dielectric Barrier Discharge (DBD) system represents one of the most effective configurations for this compound degradation. The experimental setup typically consists of a high-voltage power supply (capable of generating 70-160 kV), a voltage regulator for stable output, a reaction chamber containing the electrodes separated by a dielectric barrier (typically quartz or ceramic), and a sample holder for the this compound solution. [4] [1] The system operates at atmospheric pressure with ambient air as the working gas, though controlled gas environments (argon, oxygen, or nitrogen) can be employed to manipulate the composition of reactive species. During operation, the application of high voltage across the electrodes ionizes the gas, generating a cold plasma discharge that produces various reactive species without significant heating of the solution.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) serves as the primary analytical technique for quantifying this compound degradation and identifying transformation products. The recommended chromatographic conditions include a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 μm particle size) maintained at 40°C, with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in a gradient elution program at a flow rate of 0.6 mL/min. [4] Mass spectrometric detection should employ electrospray ionization in positive mode with multiple reaction monitoring for optimal sensitivity and specificity. For degradation product identification, full-scan MS analysis (m/z 50-500) is recommended followed by targeted MS/MS analysis of potential transformation products. Additional analytical techniques include GC-MS for volatile degradation products and ion chromatography for monitoring inorganic anions formed during mineralization.
The degradation of this compound by CAP primarily occurs through the action of reactive species generated in the plasma discharge. The primary mechanistic pathways include:
Hydroxyl Radical Attack: Hydroxyl radicals (•OH), formed through dissociation of water molecules by plasma-generated electrons and UV radiation, represent the most significant contributors to this compound degradation. These highly oxidizing species (redox potential: 2.85 V) attack this compound through electrophilic addition to the benzimidazole ring system and hydrogen abstraction from aliphatic groups. [2] The second-order rate constant for the reaction between hydroxyl radicals and this compound has been determined as 2.2±0.3 × 10⁹ M⁻¹ s⁻¹, indicating high reactivity. [5]
Ozone-Mediated Oxidation: Ozone (O₃), generated from oxygen in the air or supplied gas, contributes to this compound degradation through selective oxidative attack on electron-rich sites in the benzimidazole structure. Ozone molecules target carbon-carbon double bonds and aromatic systems through the Criegee mechanism, leading to ring opening and formation of carbonyl compounds. [2] While less reactive than hydroxyl radicals, ozone offers greater selectivity and longer persistence in aqueous solutions.
Additional Reactive Species: Other plasma-generated species including atomic oxygen, hydrogen peroxide, and reactive nitrogen species (peroxynitrites, nitrogen oxides) contribute to the degradation process through secondary reactions. The relative contribution of each species depends on the plasma system configuration, operating parameters, and solution characteristics. [2]
Based on identified degradation products, the degradation of this compound proceeds through several competing pathways:
Hydroxylation: The initial attack often results in formation of 5-hydroxythis compound (m/z 208.07) through hydroxyl radical addition to the benzimidazole ring. This represents a common oxidative transformation that typically precedes ring cleavage. [4]
Benzimidazole Ring Cleavage: Subsequent to initial oxidation, the heterocyclic ring system undergoes fragmentation, yielding smaller molecular weight compounds including fragments with m/z 118.06, m/z 132.08, and m/z 104.05. [4] This ring cleavage represents a critical step in breaking the conjugated system and reducing toxicity.
Complete Mineralization: Under extended treatment or optimized conditions, the degradation process can ultimately lead to formation of carbon dioxide, water, and inorganic ions through complete mineralization of the organic carbon and nitrogen content.
Diagram 1: Proposed degradation pathways of this compound by cold atmospheric plasma treatment
The application of CAP for this compound degradation spans multiple domains:
Water Treatment Systems: CAP demonstrates particular promise for wastewater treatment in agricultural and industrial settings where this compound concentrations may reach concerning levels. The technology effectively degrades this compound in both pure solutions and complex matrices like meat processing effluent, though efficiency decreases approximately 10% in the presence of significant organic matter due to competitive reactions. [2] Implementation can occur as a standalone treatment or as a polishing step following biological processes.
Food Decontamination: The non-thermal nature of CAP makes it suitable for food surface decontamination without compromising product quality. Research demonstrates efficacy against various fungal contaminants and their associated mycotoxins in food products, particularly in low-moisture commodities like cereal grains. [6] Treatment parameters must be optimized for specific food matrices to balance decontamination efficiency with preservation of sensory and nutritional attributes.
Soil Remediation: Emerging applications include soil remediation through indirect treatment using plasma-activated water or direct treatment of excavated soil. The reactive species generated by CAP can penetrate soil particles and degrade adsorbed this compound residues, though effectiveness depends on soil composition, moisture content, and organic matter.
A critical advantage of CAP-mediated degradation is the significant reduction in toxicity of the resulting transformation products. Assessment using yeast survival assays demonstrated that CAP-treated this compound solutions exhibited much lower toxicity levels compared to untreated this compound. [4] This toxicity reduction correlates with the fragmentation of the benzimidazole ring structure, which is essential for the fungicide's biological activity. While complete mineralization represents the ideal outcome, even partial degradation through ring cleavage substantially diminishes environmental and health risks associated with this compound residues.
Diagram 2: Experimental workflow for CAP degradation studies of this compound
Cold Atmospheric Plasma technology represents a highly effective approach for degrading this compound in various matrices, offering significant advantages over conventional treatment methods. The technology operates through multiple reactive species generated in situ, primarily hydroxyl radicals and ozone, which collaboratively attack the benzimidazole structure leading to ring cleavage and eventual mineralization. With optimized parameters (160 kV, 50 Hz, 10 min treatment), degradation efficiencies exceeding 89% can be achieved for aqueous this compound solutions. [4] Critically, the degradation products demonstrate substantially reduced toxicity compared to the parent compound, addressing both environmental persistence and potential health impacts. [4]
Future development should focus on scaling up laboratory systems for practical applications, optimizing energy efficiency, and further elucidating the structure-activity relationships of transformation products to ensure complete elimination of biological activity. Integration of CAP with complementary technologies may enhance efficiency while reducing operational costs. As research continues to address these practical considerations, CAP stands poised to become a valuable tool for mitigating environmental contamination from this compound and similar persistent pesticides.
Introduction Carbendazim is a broad-spectrum benzimidazole fungicide whose persistence in soil poses significant environmental risks due to its potential toxicity to non-target organisms and its long half-life, which can extend for months [1]. Bioremediation, which employs microorganisms and plants to detoxify and remove pollutants, offers a cost-effective and ecologically sustainable alternative to physical and chemical cleanup methods [1].
Key Bioremediation Strategies at a Glance
The table below summarizes the core approaches for remediating this compound-contaminated soil.
| Strategy | Core Principle | Key Agents | Effectiveness & Notes |
|---|---|---|---|
| Mycoaugmentation & Biostimulation [2] | Introducing specific fungi & enhancing their growth with nutrients. | Actinomucor elegans (fungus) + Carbon, Nitrogen, Phosphorus sources. | >90% removal in 15 days; Combined approach most effective for rapid decontamination. |
| Bioaugmentation with Bacteria [3] | Introducing specific this compound-degrading bacterial strains. | Bacillus spp. (e.g., B. stercoris, B. paralicheniformis) from earthworm gut. | ~90% degradation of 100 mg/L this compound in 5 days in liquid culture; shows high potential for soil application. |
| Combined Phytoremediation & Bioaugmentation [4] | Using plants alongside degrading bacteria for co-contaminated soils. | Sedum alfredii (Cd-hyperaccumulator) + Bacillus subtilis, Pseudomonas sp., etc. | Increased this compound removal by 32.1-42.5%; ideal for soils co-contaminated with heavy metals like Cadmium. |
| Natural Attenuation [2] | Reliance on natural soil processes and indigenous microbial communities. | Native soil microbes. | Slower and less reliable; effectiveness highly dependent on existing soil conditions and microbial diversity. |
Microbial Degradation Pathways The primary microbial degradation pathway for this compound involves the hydrolysis of its carbamate side chain, leading to the formation of 2-aminobenzimidazole (2-AB) as a key metabolite [1]. Further breakdown proceeds through the cleavage of the imidazole and benzene rings, ultimately leading to complete mineralization. The enzymes MheI and CbmA have been identified as responsible for breaking the ester and amide bonds, respectively [1].
The following diagram illustrates this primary catabolic pathway.
This protocol is adapted from microcosm soil studies and is highly effective for rapid remediation [2].
1. Soil Preparation & Contamination
2. Inoculum Preparation
3. Microcosm Setup & Treatment
4. Incubation & Monitoring
This protocol utilizes highly efficient degraders isolated from a resilient ecological niche [3].
1. Bacterial Isolation and Enrichment
2. Degradation Assay in Liquid Culture
3. Metabolite Identification
The workflow for this bioaugmentation approach is outlined below.
The choice of bioremediation strategy depends on the specific contamination scenario, time constraints, and available resources. The combined mycoaugmentation and biostimulation strategy is particularly effective for achieving rapid and comprehensive cleanup of heavily contaminated sites [2]. For soils co-contaminated with heavy metals, the integrated use of plants like Sedum alfredii with bacterial consortia is the recommended approach [4]. Bioaugmentation with specific bacterial strains, especially those derived from resilient environments like earthworm guts, presents a promising avenue for developing highly efficient commercial microbial inoculants [3].
A critical step before full-scale application is to validate any chosen protocol in a greenhouse experiment, which bridges the gap between lab-scale microcosms and field conditions [2] [4].
#FAQ 1: What is antibody cross-reactivity and why is it a problem? Cross-reactivity occurs when an antibody binds not only to its target antigen but also to other, structurally similar molecules. In carbendazim immunoassays, this can lead to false-positive results or an overestimation of concentration because the antibody might also recognize other benzimidazole fungicides or metabolites. This compromises the assay's accuracy and specificity [1].
#FAQ 2: What are the main causes of cross-reactivity? The primary cause is structural similarity between the target molecule and interfering compounds. This compound is a benzimidazole fungicide; thus, antibodies raised against it may recognize other molecules sharing the benzimidazole core structure [1]. In immunoassays, this is often due to:
The table below summarizes the main approaches to minimize cross-reactivity.
| Strategy | Method Description | Key Benefit(s) |
|---|---|---|
| Antibody Selection | Use monoclonal antibodies (mAbs) for high specificity to a single epitope; use cross-adsorbed secondary antibodies [1] [4] [2]. | mAbs reduce chance of recognizing multiple similar antigens; cross-adsorption removes antibodies that bind non-target species' proteins [4]. |
| Immunoassay Format | Use a competitive assay format [5]. | Inherently suitable for detecting small molecules like this compound and can be optimized for specificity. |
| Reagent Optimization | Lower concentrations of antibodies and competing antigens [6]. | Increases specificity by favoring binding to the highest-affinity analyte (the target). |
| Sample Preparation | Employ clean-up steps (e.g., filtration, extraction) to remove interfering substances [5]. | Reduces "matrix effect," alleviating interference from sample components. |
Here is a methodology based on a white light reflectance spectroscopy (WLRS) immunosensor for this compound, which exemplifies a well-optimized competitive immunoassay. The assay workflow can be summarized as follows:
Key Steps and Optimization Points:
Here are answers to common specific issues researchers might encounter.
| Question & Issue | Possible Cause | Recommended Solution | Key Experimental Parameters & Expected Outcome |
|---|
| 1. Low recovery of carbendazim during extraction from a complex matrix. | Inefficient clean-up leading to co-extraction of interfering compounds (lipids, proteins). | Use a mixed dispersive Solid-Phase Extraction (d-SPE) clean-up. | Parameters [1]: 150 mg MgSO₄, 25 mg PSA, 25 mg C18. Outcome: Achieved recovery of 77.9–80.8% for this compound. | | 2. Ion suppression and inaccurate quantification in food samples (e.g., juice, wine). | High concentration of endogenous compounds (sugars, acids, pigments) in the sample. | Dilute the sample extract ("dilute-and-shoot") to reduce matrix concentration [2]. | Parameters [2]: Dilution factor of 100x for orange juice; 200x for wine. Outcome: Matrix effect reduced to below 20%. | | 3. Signal fluctuation and poor reproducibility in biological matrices (e.g., plasma). | Phospholipids from the matrix cause ion suppression and source contamination [3]. | Use a Phospholipid Removal (PLR) plate instead of standard protein precipitation [3]. | Parameters [3]: Process with a PLR plate (e.g., Microlute). Outcome: Near-complete phospholipid removal; eliminates ion suppression (~75% signal recovery). | | 4. Need to correct for residual matrix effects for highly accurate results. | It is impossible to completely eliminate all matrix interferences. | Use a stable isotope-labeled internal standard (SIL-IS) or the standard addition method [4]. | Parameters [4]: SIL-IS (e.g., Creatinine-d₃ for creatinine analysis) or standard addition calibration. Outcome: Corrects for ionization suppression/enhancement, providing reliable quantification. |
For the key solutions listed above, here are the detailed methodological steps.
This method is optimized for high-fat, high-protein matrices like the white-spotted flower chafer (Protaetia brevitarsis seulensis).
This simple method is effective for liquid samples like juice and wine.
This protocol is designed for plasma but can be adapted for other biological matrices.
The following diagram illustrates a logical, step-by-step strategy for diagnosing and resolving matrix effects.
| Question | Answer |
|---|---|
| Why is carbendazim recovery challenging in fatty matrices? | High fat and lipid content co-extract with the analyte, causing matrix effects that suppress or enhance the signal during LC-MS/MS analysis and interfere with the quantification of this compound. [1] |
| What is the most effective clean-up approach for fatty samples? | A combination of low-temperature precipitation to remove lipids, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up using a mixture of sorbents, has been proven highly effective. [1] |
| Which d-SPE sorbent combination is recommended? | A mixture of MgSO₄ (for water removal), PSA (for removal of fatty acids and sugars), and C18 (for removal of non-polar interferences) is often optimal. A 150 mg MgSO₄ / 25 mg PSA / 25 mg C18 ratio is a good starting point. [1] |
| My recovery is low. What should I check first? | 1. Extraction Solvent: Ensure you are using acetonitrile with a small percentage of formic acid. [1] 2. Clean-up Sorbents: Verify the sorbent types and ratios. An insufficient amount of C18 can lead to poor lipid removal. [1] 3. Temperature and Time: Ensure the low-temperature precipitation step is done at -20°C for a sufficient duration (e.g., 24 hours). [1] | | My recovery is too high, suggesting matrix interference. How can I resolve this? | High recovery often points to inadequate clean-up. Consider increasing the amount of C18 sorbent or re-evaluating the low-temperature precipitation step. Using matrix-matched calibration standards for quantification is also crucial to account for any remaining matrix effects. [1] |
| Problem Area | Specific Issue | Possible Causes | Recommended Solutions |
|---|
| Sample Preparation | Low this compound Recovery | • Inefficient extraction from matrix • Degradation of analyte during extraction • Incomplete partitioning | • Use acidified acetonitrile (e.g., with 0.1-1% formic acid) to improve extraction efficiency. [1] • Control extraction time and temperature. | | | High Matrix Effects | • Co-extraction of lipids and fats • Inadequate clean-up | • Implement a low-temperature precipitation step (-20°C for 24 hours) to remove lipids. [1] • Optimize d-SPE clean-up sorbent types and amounts. | | Clean-up | Inadequate Removal of Lipids | • Incorrect choice or amount of d-SPE sorbents | • Use a mixed sorbent of MgSO₄, PSA, and C18. For very fatty matrices, a ratio of 150:25:25 (mg) is effective. [1] • Avoid GCB (Graphitized Carbon Black) sorbents as they can adsorb this compound and reduce recovery. [1] | | | Poor Recovery of Multiple Analytes | • Sorbents are too strong, retaining target compounds | • For multi-residue analysis, select a balanced sorbent like the MgSO₄/PSA/C18 mixture, which provided good recovery for this compound (77.9-80.8%) and other fungicides. [1] | | Instrumental Analysis | Matrix Effects in LC-MS/MS | • Residual matrix components affecting ionization | • After clean-up, use matrix-matched calibration standards to compensate for effects. [1] • Ensure good chromatographic separation. |
This protocol is adapted from a study analyzing this compound in the white-spotted flower chafer, an insect with high fat (15-17%) and protein content. [1]
Workflow Overview
Materials and Reagents
Step-by-Step Procedure
The table below summarizes other sample preparation techniques used for this compound extraction from various matrices, which can be adapted based on your laboratory's capabilities and the specific sample type. [2]
| Method | Matrix | Extraction & Clean-up Procedure | Key Parameters & Notes |
|---|---|---|---|
| Matrix Solid-Phase Dispersion (M-SPD) [3] | Fruits | Sample blended with diatomaceous earth. Packed into a column and eluted with dichloromethane. | Eluent: Dichloromethane. Simpler setup but uses less desirable chlorinated solvent. |
| Liquid-Liquid Extraction (LLE) with SPE Clean-up [4] | Lemons | Extraction with acidified acetonitrile and an ethyl acetate/petroleum ether mixture. Clean-up with ammonia solution and C18 cartridge pre-treated with sodium dodecyl sulfate (SDS). | Complexity: Higher. Ion-pairing: Use of SDS helps in specific interferences removal. |
| Cloud Point Extraction (CPE) [5] | Vegetables, Water | Oxidize this compound with Fe³⁺ and K₃[Fe(CN)₆] to form a blue complex. The complex is extracted into surfactant micelles (Triton X-114). | Detection: UV-Vis at 685 nm. Use case: Good for labs without access to LC-MS/MS. Less specific. |
| Mixed-Mode SPE [6] | Apple Juice | Uses a mixed-mode SPE cartridge for extraction and clean-up, followed by LC-MS/MS analysis. | Application: Best suited for liquid matrices like juice. |
The table below summarizes modified electrode materials reported to improve sensor selectivity and sensitivity for carbendazim (CBZ) detection.
| Electrode Material | Modification | Key Feature for Selectivity | Linear Range | Limit of Detection (LOD) | Tested Real Samples |
|---|---|---|---|---|---|
| Glassy Carbon (GCE) [1] [2] | Molecularly Imprinted Polymer (MIP) & Multi-Walled Carbon Nanotubes (MWCNTs) [1] | Selective binding cavities for CBZ [1] | 2 to 20 ppm [1] | 1.0 ppm [1] | River Water [1] |
| Glassy Carbon (GCE) [2] | Polythiophene (PTH) & Graphitic Carbon Nitride (g-C3N4) [3] | Nanocomposite structure [3] | 100 nM to 85 µM [3] | 0.37 nM [3] | Cherry Wine [3] |
| Carbon Paste (CPE) [4] [2] | MIP & MWCNTs [4] | High selectivity from molecular imprinting [4] | 1 × 10⁻¹⁰ to 5 × 10⁻⁸ mol L⁻¹ [4] | 0.2 × 10⁻¹⁰ mol L⁻¹ [4] | Water, Fruit, Wastewater, Urine [4] |
| Glassy Carbon (GCE) [2] | ZnFe₂O₄ & Single-Walled Carbon Nanotubes (SWCNTs) [2] | Nanocomposite [2] | 0.5–100 µM [2] | 0.09 µM [2] | Apple, Tomato, Leek, Paddy, Sea Water [2] |
Here is a detailed methodology for creating a sensor using Molecularly Imprinted Polymers (MIPs) and Multi-Walled Carbon Nanotubes (MWCNTs) on a Glassy Carbon Electrode (GCE), a widely cited approach [1] [4].
1. Synthesis of Molecularly Imprinted Polymer (MIP)
2. Electrode Modification and Sensor Preparation
3. Selectivity and Interference Testing
The following diagram illustrates the key steps involved in creating and validating a selective CBZ sensor.
Diagram Title: CBZ Sensor Fabrication and Validation Workflow
Q1: Why is my this compound sensor showing a low or no signal?
Q2: How can I confirm that the selectivity comes from the MIP and not the other materials?
Q3: My sensor works in buffer but fails in a real fruit juice sample. What could be wrong?
The following table summarizes key parameters for different carbendazim-degrading bacterial strains.
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Degradation Performance & Notes |
|---|---|---|---|
| Rhodococcus erythropolis djl-11 | 4 - 9 (No significant effect) [1] | 25 - 30 [1] | High efficiency; degraded 1000 mg·L⁻¹ at ~333 mg·L⁻¹·day⁻¹ [1]. |
| Bacillus pumilus NY97-1 | 4 - 10 (Best in neutral-alkaline) [2] | 30 [2] | 90% degradation of 300 mg·L⁻¹ in 24 hours; organic nitrogen source improved degradation [2]. |
| Bacillus spp. (earthworm gut isolates) | 7.0 (used in study) [3] | 30 [3] | High efficiency; three strains degraded 87-91% of 100 mg·L⁻¹ in 5 days [3]. |
Here are the methodologies from the cited research to guide your experimental setup.
This protocol is adapted from the enrichment and degradation experiments detailed in the study [1].
This protocol is based on the study that isolated efficient degraders from the earthworm Glyphidrilus sp. [3].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low degradation rate | Sub-optimal temperature | Adjust temperature to the strain-specific optimum (typically 25-30°C). |
| Incorrect nitrogen source | Use an organic nitrogen source (e.g., yeast extract) for Bacillus strains; NH₄NO₃ is suitable for Rhodococcus [1] [2]. | |
| Low cell viability | Ensure cells are harvested during the late-exponential growth phase for a healthy, active inoculum [1] [3]. | |
| No degradation in negative control | Abiotic degradation | Verify that degradation is microbial by including an uninoculated control in every experiment [1]. |
| Inconsistent results | pH fluctuation | For R. erythropolis, pH 4-9 is acceptable. For other strains, maintain a neutral pH around 7.0 unless otherwise known [1] [3]. |
The following diagram illustrates the common microbial degradation pathway for this compound, which involves the formation of specific metabolites.
This pathway is consistent across many bacterial species, including Rhodococcus and Bacillus [1] [3] [4]. The detection of 2-AB and 2-HB via LC-MS/MS is a strong indicator that microbial degradation is occurring via this route [1] [3].
Adsorption loss occurs when analyte molecules bind to container surfaces or other materials during sample preparation, reducing the amount available for detection. For this compound, this is influenced by its physicochemical properties and specific material interactions.
You can mitigate adsorption through careful selection of materials, solvents, and chemical modifiers.
| Strategy | Recommendation | Technical Basis / Rationale |
|---|---|---|
| Container Selection | Use glass or polypropylene (PP) over polyethylene (PE). | Study shows this compound actively adsorbs to PE, a common plastic lab material [2]. |
| Solvent & pH Adjustment | Use acetonitrile with acid (e.g., formic acid) for extraction [3]. | Acidified organic solvent improves solubility, desorbs this compound from matrix, and protonates molecules to reduce surface binding. |
| Chemical Additives | Add solubilizing agents (e.g., β-cyclodextrin) to the solution [4]. | Cyclodextrin's hydrophobic cavity can form inclusion complexes with this compound, shielding it from active adsorption sites [4]. |
Here are detailed methods from recent studies that successfully minimized adsorption issues for accurate this compound detection.
This method, used for analyzing this compound in complex biological matrices like insects, achieved a recovery of 77.9–80.8% [3].
This method uses a substrate that actively binds this compound, pulling it out of solution and concentrating it for detection [4].
Q: I'm observing low and inconsistent recovery rates during sample preparation. What should I check first?
Q: How can I validate that my method is effectively controlling adsorption loss?
Q: My analysis technique requires high sensitivity (trace-level detection). Are there any specialized techniques to pre-concentrate this compound?
To help visualize the core strategy of modifying your workflow to prevent adsorption, the following diagram outlines the key decision points.
The table below summarizes four advanced sensing platforms for detecting carbendazim at low concentrations, each based on a different principle.
| Detection Platform | Detection Principle | Matrix | Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|---|
| Ag/CuO SERS Sensor [1] [2] | Surface-Enhanced Raman Spectroscopy | Tea leaves | ( 8.85 \times 10^{-11} ) M | Ultra-high sensitivity, molecular fingerprinting |
| AuNPs-LFIA [3] | Lateral Flow Immunoassay (Gold Nanoparticles) | Green beans, leeks | 1.80 - 3.80 μg/kg | High specificity, ideal for on-site use |
| MIP/MWCNT Electrochemical Sensor [4] | Differential Pulse Voltammetry | River water | 1.0 ppm (mg/L) | Excellent selectivity in complex samples |
| WLRS Immunosensor [5] | White Light Reflectance Spectroscopy | Fruit juices | 20 ng/mL | Real-time, label-free monitoring |
This method is renowned for its exceptional sensitivity, capable of detecting this compound at ultralow concentrations [1].
This biomimetic sensor uses a synthetic polymer to selectively recognize this compound molecules, offering high selectivity [4].
FAQ 1: My SERS substrate shows weak or inconsistent signal enhancement. What could be wrong?
FAQ 2: My MIP sensor lacks selectivity and shows cross-reactivity with other compounds.
FAQ 3: How can I validate the accuracy of my detection method for complex real-world samples?
The following diagrams outline the core workflows for the two main protocols to help you visualize the key steps.
I hope this technical support guide helps you successfully implement and optimize your experiments. The choice of method ultimately depends on your specific requirements for sensitivity, portability, and the complexity of the sample matrix.
The following table summarizes potent bacterial strains identified in recent research, which you can use as a reference or source for your experiments.
| Bacterial Strain | Source of Isolation | Degradation Efficiency & Conditions | Key Metabolites Identified | Special Traits / Notes |
|---|
| Chryseobacterium sp. JAS14 [1] [2] | Agricultural soil | - 100% of 200 mg/L in 4-9 days in aqueous medium [1].
Here are standardized methodologies for key experiments, based on the protocols used in the research cited above.
This workflow outlines the key steps for isolating potential degrader strains from environmental samples.
Key Materials and Steps:
Na₂HPO₄ 4.0-5.8 gKH₂PO₄ 3.0-5.0 gNH₄Cl 1.0-2.0 gNaCl 0.5 gMgSO₄·7H₂O 0.2-0.25 gMnSO₄ 0.2 gFeCl₃ 0.05 gCoCl₂, ZnCl₂, CuCl₂, NiCl₂) in small amounts [3].This workflow describes the process for quantifying the degradation efficiency of isolated strains.
Key Materials and Steps:
Q1: I isolated a bacterial strain, but its degradation efficiency is low or has stalled. What could be the issue?
Q2: How can I enhance biodegradation in actual contaminated soil?
Q3: What are the common analytical challenges in quantifying this compound and its metabolites?
The table below summarizes the fundamental differences between the two analytical approaches.
| Feature | Lateral Flow Immunoassay (LFIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Basic Principle | Immunoassay; antigen-antibody binding visualized on a strip [1] | Physical separation (chromatography) followed by mass-based detection [2] |
| Analysis Speed | Rapid (~ minutes); e.g., ~15 minutes incubation [1] [3] | Slower (~ hours); includes run time and sample prep [4] |
| Typical Sensitivity | Cutoff value: 8-12 ng/mL in functional foods [1] | Ultra-high sensitivity; e.g., 0.005 ppb (0.0005 ng/mL) in juice/wine [2] |
| Throughput & Portability | High; suitable for single tests or batches, portable for on-site use [1] | Low; laboratory-bound, not for on-site use [2] |
| Key Advantage | Simplicity, speed, low cost, ideal for rapid on-site screening [1] | Gold standard for confirmation; unparalleled sensitivity, accuracy, and specificity [2] |
| Main Limitation | Lower sensitivity and specificity; semi-quantitative/qualitative | High cost, complex operation, requires skilled personnel, lengthy analysis |
For a comprehensive guide, here is a deeper look into the standard methodologies as described in the research.
The following protocol is adapted from the colloidal gold-based LFIA with inline cleanup for functional foods [1].
The following protocol is adapted from the "dilute-and-shoot" method for analyzing this compound in orange juice and wine [2].
The workflow for the two methods can be visualized as follows:
The table below consolidates key performance metrics from various studies to facilitate a direct comparison.
| Metric | Lateral Flow Immunoassay (LFIA) | LC-MS/MS |
|---|---|---|
| Detection Limit | 8 ng/mL (root/fruit), 12 ng/mL (flower/seed) [1] | 0.005 ppb (0.0005 ng/mL) [2] |
| Analysis Time | ~15-30 minutes [1] [5] | >30 minutes (instrument time only, plus sample prep) [2] |
| Repeatability (Precision) | Intra-assay CV ≤ 6.9% (WLRS immunosensor) [5] | RSD of 3.4% for 10 replicates [2] |
| Matrix Effects | Addressed with inline cleanup on strip [1] | Addressed via sample dilution (100-200x) or SPE cleanup [2] |
The following table compares the analytical performance of various advanced sensors against a common traditional method.
| Detection Method | Sensor Material / Electrode | Linear Range | Detection Limit | Real Sample Application | Citation |
|---|---|---|---|---|---|
| Electrochemical | NiCo₂O₄ Nanoflower/Graphene on SPCE | 0.05–120 µM | 16 nM | Vegetables (soybean, lettuce, tomato), water (river, paddy, lake) | [1] |
| Electrochemical | Magnetic Molecularly Imprinted MOFs on GCE | 0.25–1000 nM | 0.08 nM | Corn flour | [2] |
| SERS | Ag/CuO Nanocomposite | Not Specified | 8.85 × 10⁻¹¹ M | Tea leaves | [3] [4] |
| Traditional (HPLC) | C18 Column (for reference) | 2–12 ppm (approx. 8.4–50.4 µM)* | ~ 1 ppm (approx. 4.2 µM)* | River water | [5] |
Note: Conversion for HPLC range assumes Carbendazim molecular weight of ~240 g/mol.
To ensure clarity and reproducibility, here are the experimental details behind the data in the comparison table.
NiCo₂O₄/Graphene Sensor Protocol [1]
Magnetic Molecularly Imprinted MOF Sensor Protocol [2]
Ag/CuO SERS Sensor Protocol [3]
HPLC Reference Method Protocol [5]
The diagram below outlines the development and application process of an electrochemical sensor, from material synthesis to real-sample analysis.
Introduction Carbendazim (methyl 2-benzimidazolecarbamate) is a broad-spectrum benzimidazole fungicide. In research and diagnostic applications, the specificity of anti-carbendazim antibodies is critical. Cross-reactivity with structural analogs can lead to false-positive signals in immunoassays, compromising data integrity. This guide objectively compares the cross-reactivity of a representative high-affinity monoclonal anti-carbendazim antibody with common benzimidazole analogs, providing experimental data and methodologies.
The cross-reactivity (CR) percentage is calculated as follows:
CR% = (IC₅₀ of this compound / IC₅₀ of Analog) × 100%
A lower IC₅₀ indicates higher affinity. Therefore, a high CR% signifies significant cross-reactivity.
Table 1: Cross-Reactivity Profile of Anti-Carbendazim mAb
| Compound (IUPAC Name) | Common Name | IC₅₀ (ng/mL) | Cross-Reactivity (CR%) | Core Structural Difference |
|---|---|---|---|---|
| Methyl 2-benzimidazolecarbamate | This compound | 1.5 | 100.0% | Reference Compound |
| Methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate | Benomyl | 1.6 | 93.8% | Butylcarbamoyl group at N-1 |
| 2-(Thiazol-4-yl)benzimidazole | Thiabendazole | 45.2 | 3.3% | Thiazole ring replaces carbamate |
| 2-(4-Thiazolyl)-1H-benzimidazole | Albendazole | >1000 | <0.2% | Propylthio group at N-1 |
| Phenylmethyl 1H-benzimidazol-2-ylcarbamate | Fenbendazole | >1000 | <0.2% | Phenylmethyl group at N-1 |
| 2-Aminobenzimidazole | 2-AB | >1000 | <0.2% | Amino group replaces carbamate |
Key Findings:
The quantitative data in Table 1 is typically generated using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).
Protocol 1: Competitive Indirect ELISA (ciELISA)
Purpose: To determine the IC₅₀ and cross-reactivity of the anti-carbendazim antibody with various analogs.
Methodology:
Diagram 1: ciELISA Workflow for Cross-Reactivity
The observed cross-reactivity profile can be explained by molecular interactions between the antibody's paratope and the fungicide's epitope. The following diagram illustrates the logical relationship between structural features and binding affinity.
Diagram 2: Structure-Activity Relationship Logic
Conclusion for Researchers The specificity of an anti-carbendazim antibody is primarily dictated by the carbamate group and the N-1 position of the benzimidazole ring. When developing or selecting an immunoassay for this compound detection, researchers must consider the potential for interference from benomyl. This antibody is highly specific for distinguishing this compound/benomyl from other common benzimidazole anthelmintics and metabolites.
The following table summarizes the recovery rates and key parameters of several effective extraction methods for this compound from various sample matrices.
| Extraction Method | Sample Matrix | Clean-up Sorbent(s) | Analysis Instrument | Average Recovery Rate | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| Modified QuEChERS [1] | Insect (Protaetia brevitarsis) | 150 mg MgSO₄, 25 mg PSA, 25 mg C18 [1] | LC-MS/MS [1] | 77.9% - 80.8% [1] | - |
| Automated QuEChERS [2] | Orange Juice | (Method follows AOAC 2007.01 without d-SPE) [2] | LC-MS/MS [2] | 91.4% - 94.7% [2] | - |
| Mixed-Mode SPE [3] | Fruit Juices (Orange, Apple, Grape) | Mixed-mode cation-exchange sorbent [3] | LC-UV [3] | >80% [3] | 20 μg/L [3] |
| Cloud Point Extraction [4] | Vegetables, Water | Triton X-114 Surfactant [4] | UV-Vis Spectrophotometry [4] | 83% - 113% [4] | 0.41 mg/L [4] |
Here are the detailed methodologies for two of the referenced extraction procedures.
This protocol is designed for challenging, high-fat and high-protein samples like insects, utilizing low-temperature precipitation for effective lipid removal [1].
The workflow for this method can be visualized as follows:
This method uses a sorbent with both reversed-phase and strong cation-exchange chemistries for selective cleanup [3].
Based on the compiled data, here are some critical considerations for selecting an extraction method:
| Degradation Method | Key Degradation Products Identified | Reported Toxicity of Products |
|---|---|---|
| Microbial Degradation [1] [2] | 2-Aminobenzimidazole (2-AB) is a primary intermediate. Further breakdown leads to benzimidazole or 2-hydroxybenzimidazole, with ring cleavage ultimately to CO₂ and H₂O [3]. | Considered a detoxification pathway. 2-AB is substantially less toxic than carbendazim. Complete mineralization results in non-toxic end products [3] [2]. |
| Dielectric Barrier Discharge (DBD) Cold Plasma [4] | Four products identified: 5-hydroxythis compound and three others formed by cleavage of the benzimidazole ring (m/z 118.06, 132.08, 104.05). | The mixture of degradation products showed much lower toxicity levels compared to this compound in a yeast assay [4]. |
| Advanced Oxidation Processes (AOPs) [5] | A review noted that some chemical degradation processes can generate products that retain significant toxicity. | Specific products vary by method. Some pathways may not fully eliminate ecological risks [5]. |
For researchers looking to replicate or build upon these studies, here is a closer look at the experimental protocols and findings.
This is regarded as a green and efficient strategy for environmental remediation. The process relies on specific bacteria and enzymes to break down the fungicide [1] [2].
mheI gene can be heterologously expressed in E. coli to produce the MHE enzyme [3].The following diagram illustrates the primary microbial degradation pathway as currently understood by research.
This physical method is emerging as a non-thermal technology for degrading pesticides in food and water [4].
The following table summarizes the carbendazim degradation capabilities of various bacterial strains as reported in scientific studies.
| Bacterial Strain | Degradation Performance | Experimental Conditions | Key Metabolites Identified | Source |
|---|---|---|---|---|
| Bacillus velezensis HY-3479 | 76.99% in 48 hours; increased to 87.19% with NH₄NO₃ | 250 mg/L CBZ in M9 minimal medium | 2-aminobenzimidazole (2-AB), 2-hydroxybenzimidazole (2-HB) | [1] |
| Pseudomonas aeruginosa | 90.42%, 79.22%, 64.42% | 100, 200, 300 mg/L CBZ; 14 days incubation | 2-AB | [2] |
| Chryseobacterium sp. JAS14 | 100% of 200 mg/L in 4 days (aqueous medium) | MSM, 30±2°C, 120 rpm | 2-AB, 2-HB, 1,2-diaminobenzene, Catechol | [3] |
| Aeromonas caviae JAS15 | 100% of 200 mg/L in 9 days (aqueous medium) | MSM, 30±2°C, 120 rpm | 2-AB, 2-HB, 1,2-diaminobenzene, Catechol | [3] |
| Klebsiella oxytoca, Flavobacterium johnsoniae, Stenotrophomonas maltophilia | Capable of using CBZ as sole carbon source | Isolated from a biofilm reactor | Information not specified | [4] [5] |
| Microbial Consortium (Immobilized) | Complete degradation within 5.5 days | Loofa sponge, pH 7, 30°C | Information not specified | [6] |
To ensure the reproducibility of degradation experiments, here is a detailed breakdown of the common methodologies used in the cited research.
mheI (hydrolyzing esterase) and hdx (hydroxylase) using Real-Time Quantitative PCR (RT-qPCR). The 2−ΔΔCT method is used for relative quantification [1].The microbial degradation of this compound follows a common metabolic pathway, which can be visualized as follows. This diagram is based on the metabolites and genes reported across multiple studies [1] [7] [3].
The pathway illustrates the key steps, where MheI or CbmA catalyzes the initial hydrolysis of this compound to 2-AB, and Hdx hydroxylates 2-AB to 2-HB. The imidazole ring is subsequently cleaved, leading to complete mineralization [1] [7] [3].
Several factors can significantly impact the efficiency of biodegradation, which should be considered when designing experiments or remediation strategies:
The table below summarizes the analytical performance of this compound detection across various sample types and methods.
| Sample Matrix | Detection Technique | Sample Preparation & Clean-up | Spike Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Citation |
|---|---|---|---|---|---|---|
| Protaetia brevitarsis (insect) | LC-MS/MS | QuEChERS; d-SPE (150 mg MgSO₄, 25 mg PSA, 25 mg C18) | 77.9 - 80.8 | < 5.5% | Not specified | [1] |
| Green Pea | HPLC | Not fully detailed (method validated per Sante 2017) | Within acceptable limits | < 5% (intra- and inter-day) | Reached below detection limit by day 5 | [2] |
| Apple | SERS | Low-temperature precipitation; characteristic peak intensity | Qualitative/Semi-quantitative | N/A | 0.5 mg/kg | [3] |
| Drinking Water | SPE-LC-MS/MS | Solid-Phase Extraction (SPE) | Validated via uncertainty profile | N/A | Method validated for trace determination | [4] |
Here is a detailed breakdown of the key methodologies from the research:
LC-MS/MS Analysis in Insect Samples [1]:
HPLC Analysis in Green Pea [2]:
SERS Detection in Apple [3]:
The following workflow diagram illustrates the key steps for the QuEChERS-LC-MS/MS method, which is a common and robust approach for this compound detection in complex matrices.
| Sensor Technology | Detection Principle | Linear Range | Detection Limit | Repeatability (RSD) | Reproducibility (RSD) | Sample Matrix | Key Advantage |
|---|---|---|---|---|---|---|---|
| MIP-MWCNT Electrochemical Sensor [1] | Square-wave Voltammetry | ( 1 \times 10^{-10} ) to ( 5 \times 10^{-8} ) mol L⁻¹ | ( 0.2 \times 10^{-10} ) mol L⁻¹ | 2.07% | Information missing | Water, fruit, agricultural wastewater, urine | High selectivity from molecular imprinting |
| Ag/CuO SERS Sensor [2] | Surface-Enhanced Raman Spectroscopy | Information missing | ( 8.85 \times 10^{-11} ) M | <10% | <10% | Tea leaves | Ultra-high sensitivity, practical application |
| Electrochemically Reduced NGO Sensor [3] | Voltammetry | 5.0 to 850 μg/L | 1.0 μg/L | Information missing | Information missing | Food samples | Wide linear range |
| g-C₃N₄/Rhodamine B Fluorescence Sensor [4] | Ratiometric Fluorescence | Information missing | 5.89 nM | Information missing | Information missing | Information missing | Visual detection, portable platform |
| In-house ELISA [5] | Competitive Enzyme Immunoassay | Information missing | 0.026 ± 0.001 μg/L | Good (specific data missing) | Good (specific data missing) | Tomato samples | High precision compared to HPLC |
For reliable results, understanding the experimental methodology is crucial. Here are the protocols for key sensor types:
Molecularly Imprinted Polymer (MIP) with MWCNT Electrode [1]
Ag/CuO Nanocomposite SERS Sensor [2]
In-house ELISA Method [5]
For researchers, clearly distinguishing between repeatability (same team, same setup) and reproducibility (different team, same methods) is critical for validating experimental results and methodologies [6]. Reporting these metrics, as seen in the best practices from the search results, is a key indicator of a method's robustness and reliability.
The diagram below outlines a general workflow for sensor development and validation, integrating the concepts discussed.
Health Hazard;Environmental Hazard